Chlorpropamide
Beschreibung
Chlorpropamide is an N-sulfonylurea that is urea in which a hydrogen attached to one of the nitrogens is substituted by 4-chlorobenzenesulfonyl group and a hydrogen attached to the other nitrogen is substituted by propyl group. This compound is a hypoglycaemic agent used in the treatment of type 2 (non-insulin-dependent) diabetes mellitus not responding to dietary modification. It has a role as a hypoglycemic agent and an insulin secretagogue. It is a N-sulfonylurea and a member of monochlorobenzenes.
This compound is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release. Medications in this class differ in their dose, rate of absorption, duration of action, route of elimination and binding site on their target pancreatic β cell receptor. Sulfonylureas also increase peripheral glucose utilization, decrease hepatic gluconeogenesis and may increase the number and sensitivity of insulin receptors. Sulfonylureas are associated with weight gain, though less so than insulin. Due to their mechanism of action, sulfonylureas may cause hypoglycemia and require consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated and malnourished individuals. This compound is not recommended for the treatment of NIDDM as it increases blood pressure and the risk of retinopathy (UKPDS-33). Up to 80% of the single oral dose of chlorpropramide is metabolized, likely in the liver; 80-90% of the dose is excreted in urine as unchanged drug and metabolites. Renal and hepatic dysfunction may increase the risk of hypoglycemia.
This compound is a Sulfonylurea.
This compound is a long-acting, first-generation sulfonylurea with hypoglycemic activity. Compared to other sulfonylureas, this compound has an increased risk of prolonged hypoglycemia because of its long half-life.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1958 and is indicated for type 2 diabetes mellitus and diabetes mellitus.
A sulfonylurea hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus not responding to dietary modification. (From Martindale, The Extra Pharmacopoeia, 30th ed, p277)
See also: Tolbutamide (related); Tolazamide (related); Glipizide (related) ... View More ...
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWGIWYCVPQPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Record name | CHLOROPROPAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020322 | |
| Record name | Chlorpropamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloropropamide is a white crystalline powder with a slight odor. (NTP, 1992), Solid | |
| Record name | CHLOROPROPAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 57 °F (NTP, 1992), 2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene, In water, 258 mg/l @ 37 °C, 1.57e-01 g/L | |
| Record name | SID855559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CHLOROPROPAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpropamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from dil ethanol, WHITE, CRYSTALLINE POWDER, White, crystalline powder | |
CAS No. |
94-20-2 | |
| Record name | CHLOROPROPAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpropamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpropamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlorpropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlorpropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorpropamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorpropamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTM2C3IL2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpropamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 to 264 °F (NTP, 1992), 129.2-129.8, 127-129 °C, 127 - 129 °C | |
| Record name | CHLOROPROPAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20013 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpropamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpropamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Chlorpropamide on Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of chlorpropamide, a first-generation sulfonylurea, on pancreatic beta-cells. It delves into the core principles of how this compound triggers insulin secretion, detailing its interaction with the ATP-sensitive potassium (K-ATP) channel. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the intricate signaling pathways involved.
Introduction
This compound is an oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus.[1][2] It belongs to the first generation of sulfonylurea drugs, which primarily exert their glucose-lowering effects by stimulating insulin release from pancreatic beta-cells.[1][2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of novel therapeutics targeting insulin secretion pathways. This guide offers a detailed exploration of this compound's interaction with its molecular target and the subsequent cellular events leading to insulin exocytosis.
Molecular Target and Binding Characteristics
The primary molecular target of this compound and other sulfonylureas in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel.[2][3] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5]
This compound binds to the SUR1 subunit of the K-ATP channel.[6] This binding is thought to occur at a high-affinity site, which is distinct for different classes of sulfonylureas.[7] While specific binding affinity (Kd) values for this compound are not consistently reported in recent literature, comparative studies with other sulfonylureas provide context for its potency. First-generation sulfonylureas generally exhibit lower potency compared to second-generation agents like glibenclamide.[1]
Table 1: Comparative Binding Affinities and Potencies of Sulfonylureas
| Compound | Generation | Target | Binding Affinity (Kd) | K-ATP Channel Inhibition (IC50) | Insulin Secretion (EC50) |
| This compound | First | SUR1 | Data not readily available | Data not readily available | Data not readily available |
| Tolbutamide | First | SUR1 | ~1 µM | ~5 µM | ~10-100 µM |
| Glibenclamide | Second | SUR1 | ~0.1-1 nM | ~1-10 nM | ~1-10 nM |
Note: The provided values for Tolbutamide and Glibenclamide are approximate and can vary depending on the experimental conditions and cell types used. Specific quantitative data for this compound is not consistently available in the reviewed literature, reflecting its reduced use in current research compared to second-generation sulfonylureas.
Signaling Pathway of this compound-Induced Insulin Secretion
The binding of this compound to the SUR1 subunit initiates a cascade of events within the pancreatic beta-cell, culminating in the secretion of insulin. This signaling pathway is independent of glucose metabolism but is potentiated by it.
The key steps are as follows:
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[6]
-
K-ATP Channel Closure: This binding event allosterically inhibits the K-ATP channel, causing it to close.[2][3]
-
Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the cell and subsequent depolarization of the beta-cell membrane.[2][3]
-
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[2][3]
-
Increased Intracellular Calcium: The opening of VGCCs allows for a rapid influx of calcium ions (Ca2+) from the extracellular space, leading to a significant increase in the intracellular calcium concentration.[2][3]
-
Insulin Granule Exocytosis: The rise in intracellular calcium triggers the fusion of insulin-containing secretory granules with the plasma membrane, resulting in the exocytosis and release of insulin into the bloodstream.[2][3]
Experimental Protocols
The study of this compound's effect on pancreatic beta-cells involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Pancreatic Islet Isolation
Objective: To isolate viable pancreatic islets from rodent models for subsequent in vitro studies.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
-
Centrifuge
Protocol:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Expose the common bile duct and cannulate it with a fine-gauge needle.
-
Pancreatic Digestion: Perfuse the pancreas with cold collagenase P solution through the bile duct until the pancreas is fully distended.
-
Tissue Harvest: Carefully dissect the inflated pancreas and place it in a conical tube on ice.
-
Incubation: Incubate the pancreas in a 37°C water bath for a duration optimized for the specific collagenase lot (typically 10-15 minutes) with gentle shaking to facilitate digestion.
-
Digestion Termination: Stop the digestion by adding cold HBSS supplemented with serum.
-
Mechanical Disruption: Gently pipette the digested tissue up and down to release the islets.
-
Purification: Create a density gradient (e.g., using Ficoll-Paque) to separate the islets from the acinar and other exocrine tissue. Layer the cell suspension on top of the gradient and centrifuge. Islets will collect at the interface between the layers.
-
Islet Collection and Culture: Carefully collect the islet layer, wash with HBSS, and culture in RPMI-1640 medium overnight to allow for recovery before experimentation.
Electrophysiology: Patch-Clamp Technique
Objective: To measure the activity of K-ATP channels in pancreatic beta-cells and the inhibitory effect of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and polisher
-
Solutions:
-
Pipette (intracellular) solution (in mM): 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES, pH 7.2 with KOH.
-
Bath (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
-
This compound stock solution
Protocol:
-
Cell Preparation: Use isolated pancreatic islets or a beta-cell line (e.g., INS-1, MIN6). Dissociate islets into single cells if necessary.
-
Pipette Fabrication: Pull and polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a single beta-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.
-
Inside-out: After forming a gigaseal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
-
Recording:
-
In the whole-cell configuration, clamp the membrane potential and record the whole-cell K+ currents in response to voltage steps.
-
In the inside-out configuration, record single-channel currents at a fixed membrane potential.
-
-
Drug Application: Perfuse the bath with a solution containing this compound at various concentrations to measure its inhibitory effect on the K-ATP channel currents.
Insulin Secretion Assay: Islet Perifusion
Objective: To measure the dynamic insulin secretion from pancreatic islets in response to this compound.
Materials:
-
Perifusion system (including a pump, chambers for islets, and a fraction collector)
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose and other secretagogues as needed.
-
This compound stock solution
-
Insulin ELISA kit
Protocol:
-
System Setup: Prime the perifusion system with KRB buffer and maintain it at 37°C.
-
Islet Loading: Place a group of isolated islets (typically 50-100) into each perifusion chamber.
-
Basal Secretion: Perifuse the islets with low glucose (e.g., 2.8 mM) KRB to establish a baseline insulin secretion rate. Collect fractions at regular intervals (e.g., every 1-5 minutes).
-
Stimulation: Switch the perifusion solution to one containing the desired concentration of this compound (and glucose, if studying potentiation).
-
Fraction Collection: Continue to collect fractions throughout the stimulation period to capture the dynamics of insulin release.
-
Washout: Switch back to the basal KRB solution to observe the reversal of the effect.
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using an insulin ELISA.
-
Data Analysis: Plot the insulin secretion rate over time to visualize the secretory profile in response to this compound.
Conclusion
This compound stimulates insulin secretion from pancreatic beta-cells through a well-defined mechanism involving the binding to the SUR1 subunit of the K-ATP channel, leading to channel closure, membrane depolarization, and calcium-dependent exocytosis of insulin. While being a first-generation sulfonylurea with lower potency compared to newer agents, the study of its mechanism of action has been fundamental to our understanding of beta-cell physiology and the development of subsequent generations of insulin secretagogues. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of sulfonylurea action and to explore novel therapeutic targets for the treatment of diabetes mellitus.
References
- 1. picmonic.com [picmonic.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and synthesis of Chlorpropamide
An In-depth Technical Guide on the Molecular Structure and Synthesis of Chlorpropamide
Introduction
This compound is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β-cells, an action dependent on functioning beta cells.[1][2][4] This technical guide provides a comprehensive overview of the molecular structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure
This compound is chemically known as 1-[(p-Chlorophenyl)sulfonyl]-3-propylurea.[1] The molecule consists of a chlorinated aromatic ring, a sulfonamide group, and an aliphatic side chain.[5]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S[5][6] |
| Molecular Weight | 276.74 g/mol [4][6] |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3-propylurea[2] |
| CAS Number | 94-20-2[6] |
| Appearance | White crystalline powder with a slight odor[1] |
| Melting Point | 126 to 130 °C (259 to 266 °F)[7] |
| Solubility | Practically insoluble in water at pH 7.3, with a solubility of 2.2 mg/mL at pH 6.[1] It is soluble in alcohol and moderately soluble in chloroform.[1][8] |
Synonyms: this compound is known by several other names, including:
-
1-(4-Chloro-benzenesulfonyl)-3-n-propyl-urea[5]
-
Diabinese[6]
-
Meldian[6]
-
N-(p-Chlorobenzenesulfonyl)-N'-propylurea[5]
Synthesis of this compound
The synthesis of this compound and other sulfonylurea derivatives can be achieved through various methods. A common approach involves the reaction of a substituted benzenesulfonamide with an isocyanate. More recent and safer methods utilize carbamates as alternatives to hazardous isocyanates.[9]
A prevalent laboratory and industrial synthesis route involves the reaction of 4-chlorobenzenesulfonamide with n-propyl isocyanate. This reaction is typically carried out in an alkaline medium or in the presence of a base to facilitate the formation of the sulfonylurea linkage.
An alternative and modern approach is the use of continuous-flow synthesis, which allows for rapid and efficient production with high yields.[9][10] For instance, this compound has been synthesized in high yield and throughput by reacting the appropriate sulfonamide and carbamate in a continuous flow system.[10]
Below is a diagram illustrating the general synthesis pathway.
Caption: General synthesis pathway of this compound.
Experimental Protocols
Laboratory Synthesis from 4-Chlorobenzenesulfonamide and n-Propyl Isocyanate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Chlorobenzenesulfonamide
-
n-Propyl isocyanate
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
A base (e.g., sodium hydroxide, potassium carbonate)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide in the chosen solvent.
-
Addition of Base: Add the base to the solution to form the sodium or potassium salt of the sulfonamide. This increases its nucleophilicity.
-
Addition of Isocyanate: Slowly add n-propyl isocyanate to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a suitable temperature.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. The solvent is then removed under reduced pressure.
-
Purification: The crude product is dissolved in water, and the solution is acidified with hydrochloric acid to precipitate the this compound. The precipitate is then filtered, washed with cold water, and dried.
-
Recrystallization: For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.[11]
-
Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[11]
Continuous-Flow Synthesis
A rapid and efficient continuous-flow synthesis of this compound has been developed.[9]
General Workflow:
-
Stream Preparation: Two separate streams are prepared. One contains the sulfonamide (e.g., 4-chlorobenzenesulfonamide) premixed with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The second stream contains the corresponding carbamate.
-
Mixing and Reaction: The two streams are pumped into a microreactor or a heated flow coil where they mix and react at an elevated temperature (e.g., 80°C) for a short residence time (e.g., 1-2 minutes).[10]
-
In-line Work-up and Purification: The output from the reactor can be passed through in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to remove unreacted starting materials and by-products.
-
Product Collection: The purified product stream is collected, and the solvent is evaporated to yield the final product. This method has been shown to produce this compound with high yield (94%) and throughput (up to 188 g/h).[9]
Below is a diagram illustrating the workflow for continuous-flow synthesis.
Caption: Workflow for continuous-flow synthesis of this compound.
Conclusion
This compound remains a significant molecule in the study of oral hypoglycemic agents. Understanding its molecular structure is key to comprehending its mechanism of action. The synthesis of this compound has evolved from traditional batch processes to more efficient and safer continuous-flow methodologies, reflecting broader trends in pharmaceutical manufacturing. The protocols and data presented in this guide offer a detailed resource for professionals engaged in the research and development of sulfonylurea-based therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 94-20-2・this compound・032-21482・034-21481[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. CAS 94-20-2: this compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 11. pjps.pk [pjps.pk]
Pharmacokinetics and Metabolism of Chlorpropamide In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of chlorpropamide, a first-generation sulfonylurea drug. The information presented is intended to support research, and drug development activities by offering detailed quantitative data, experimental methodologies, and visual representations of key processes.
Quantitative Pharmacokinetic and Metabolic Data
The following tables summarize the key pharmacokinetic parameters and metabolic profile of this compound in humans.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Units |
| Bioavailability (Oral) | >90 | % |
| Half-life (t½) | ~36 (range: 25-60) | hours |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours |
| Volume of Distribution (Vd) | 0.19 | L/kg |
| Plasma Protein Binding | 90 | % |
| Total Clearance (CL) | 0.05 | mL/min/kg |
| Nonrenal Clearance | 1.8 - 2.4 | mL/h/kg |
Table 2: Urinary Excretion Profile of this compound and its Metabolites in Humans
| Compound | Percentage of Daily Dose Excreted in Urine |
| Unchanged this compound | 18% |
| 2-hydroxythis compound (2-OH-CPA) | 55% |
| p-chlorobenzenesulfonylurea (CBSU) | 21% |
| 3-hydroxythis compound (3-OH-CPA) | 2% |
| p-chlorobenzenesulfonamide (CBSA) | 2% |
Metabolic Pathways of this compound
This compound is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes. The major metabolic pathway is hydroxylation at the 2-position of the propyl side chain, predominantly catalyzed by CYP2C9, with a minor contribution from CYP2C19.[1] Other identified metabolites include 3-hydroxythis compound, p-chlorobenzenesulfonylurea, and p-chlorobenzenesulfonamide.[2]
Metabolic pathways of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Human Subjects
This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of this compound in healthy volunteers.
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy human subjects.
Study Design:
-
Participants: A cohort of healthy adult volunteers (e.g., n=21) with normal renal and hepatic function.[1]
-
Genotyping: Subjects are genotyped for relevant metabolizing enzymes, such as CYP2C9 and CYP2C19, to assess the influence of genetic polymorphisms on drug disposition.[1]
-
Dosing: A single oral dose of 250 mg this compound is administered with water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate plasma, which is then stored at -80°C until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours) to determine the excretion of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Workflow for an in vivo pharmacokinetic study.
Analytical Method for Quantification in Plasma: LC-MS/MS
Objective: To quantify the concentration of this compound and its metabolites in human plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add an internal standard solution.
-
Add 700 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C8 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of this compound and its metabolites. The transitions of the precursor ion to specific product ions are monitored.
-
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To identify the metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of this compound.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL protein), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2), and phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (at various concentrations to determine enzyme kinetics).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS.
-
-
Enzyme Inhibition (Optional):
-
To identify the specific CYP enzymes involved, perform incubations in the presence of known selective inhibitors of different CYP isoforms (e.g., sulfaphenazole for CYP2C9). A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.[1]
-
References
The Sulfonylurea Chlorpropamide: An In-depth Technical Guide to its Interaction with ATP-Sensitive Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the first-generation sulfonylurea, chlorpropamide, and ATP-sensitive potassium (K-ATP) channels. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound is an oral hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells.[1][2][3] This action is mediated through its direct interaction with the ATP-sensitive potassium (K-ATP) channel, a crucial component in coupling cellular metabolism to electrical excitability in these cells.[4]
The K-ATP channel in pancreatic β-cells is an octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5] Under basal conditions, these channels are open, allowing potassium ions (K+) to efflux, which maintains the β-cell membrane in a hyperpolarized state.
This compound exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[2][5] This binding event inhibits the channel's activity, leading to its closure. The subsequent reduction in K+ efflux causes depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[6][7][8]
Quantitative Data on this compound and Other Sulfonylureas
The following table summarizes key quantitative data regarding the interaction of this compound and other selected sulfonylureas with the K-ATP channel. This data is essential for comparative analysis and understanding the structure-activity relationships of this drug class.
| Compound | Target | Parameter | Value | Cell Type/System | Reference(s) |
| This compound | SUR1/Kir6.2 | K_i_ | ~30 µM | Recombinant HEK-293 cells | |
| Glibenclamide | SUR1/Kir6.2 | K_i_ | ~0.7 nM | Recombinant HEK-293 cells | |
| Glibenclamide | SUR1/Kir6.2 | IC_50_ | ~0.92 nM | Recombinant HEK-293 cells | |
| Tolbutamide | SUR1/Kir6.2 | IC_50_ | 8.7 ± 1.7 µM | GABAergic SNpr neurons | [9] |
| Gliclazide | SUR1/Kir6.2 | IC_50_ | ~5 nM (high-affinity) | Xenopus oocytes |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
This compound-Induced Insulin Secretion Pathway
Caption: Signaling cascade of this compound-induced insulin secretion.
Downstream Effects of Increased Intracellular Calcium
Caption: Key downstream signaling pathways activated by increased intracellular Ca²⁺.[6][10]
Experimental Workflow: Radioligand Binding Assay```dot
Caption: Workflow for measuring this compound's inhibitory effect on K-ATP channels. [11][12][13]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on K-ATP channels.
Competitive Radioligand Binding Assay for SUR1
This protocol is designed to determine the binding affinity (Ki) of this compound for the sulfonylurea receptor 1 (SUR1).
4.1.1. Materials
-
Cells expressing SUR1 (e.g., HEK-293 cells stably transfected with SUR1 and Kir6.2, or insulinoma cell lines like INS-1).
-
Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration manifold.
4.1.2. Membrane Preparation
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in hypotonic lysis buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
4.1.3. Binding Assay
-
In a 96-well plate, set up triplicate reactions for each concentration of this compound.
-
To each well, add:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [³H]glibenclamide (typically at or below its Kd).
-
Varying concentrations of unlabeled this compound (spanning a wide range, e.g., 10⁻⁹ to 10⁻³ M).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a potent unlabeled sulfonylurea (e.g., 10 µM glibenclamide).
-
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4.1.4. Data Analysis
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of K-ATP channel inhibition by this compound in whole-cell patch-clamp configuration. [11][12][13] 4.2.1. Materials
-
Pancreatic β-cells or a cell line expressing Kir6.2/SUR1.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 1 ATP, pH 7.2 with KOH).
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
4.2.2. Procedure
-
Plate cells on glass coverslips suitable for microscopy.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1-5 MΩ when filled with intracellular solution.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage ramps or steps to elicit K-ATP currents.
-
Establish a stable baseline recording of the K-ATP current.
-
Apply different concentrations of this compound to the bath via a perfusion system and record the resulting inhibition of the K-ATP current.
-
Wash out the drug to observe the reversibility of the inhibition.
4.2.3. Data Analysis
-
Measure the amplitude of the K-ATP current before and after the application of each concentration of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
In Vitro Insulin Secretion Assay
This protocol describes a static incubation method to measure insulin secretion from isolated pancreatic islets in response to this compound. [1][14][15][16] 4.3.1. Materials
-
Isolated pancreatic islets (from mouse, rat, or human).
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
This compound stock solution.
-
Insulin ELISA kit.
-
24-well plates.
4.3.2. Procedure
-
Isolate pancreatic islets using a standard collagenase digestion method. [1]2. Culture the islets overnight to allow for recovery.
-
Pre-incubate size-matched groups of islets (e.g., 10 islets per well) in KRB buffer with low glucose for 1-2 hours to establish a basal secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (negative control).
-
High glucose (positive control).
-
Low glucose + varying concentrations of this compound.
-
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
Collect the supernatant from each well for insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Measure the insulin concentration in the supernatants and lysates using an insulin ELISA kit.
4.3.3. Data Analysis
-
Normalize the secreted insulin to the total insulin content or per islet.
-
Compare the amount of insulin secreted in the presence of this compound to the basal (low glucose) and stimulated (high glucose) controls.
-
Plot the amount of secreted insulin as a function of the this compound concentration to generate a dose-response curve.
Conclusion
This technical guide provides a detailed examination of the interaction between this compound and ATP-sensitive potassium channels. The presented quantitative data, signaling pathway diagrams, and experimental protocols offer a robust resource for researchers and drug development professionals. A thorough understanding of these fundamental mechanisms is critical for the rational design of novel therapeutics targeting the K-ATP channel and for advancing our knowledge of β-cell physiology and pathophysiology. While a precise IC50 value for this compound's direct channel inhibition remains to be definitively established in the literature, the provided Ki value offers a strong indication of its binding affinity and its role as a first-generation sulfonylurea in the management of type 2 diabetes.
References
- 1. Islet isolation and glucose-stimulated insulin secretion assay (GSIS) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Friend and foe: β-cell Ca2+ signaling and the development of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. embopress.org [embopress.org]
- 10. Ca2+-Mediated Signaling Pathways: A Promising Target for the Successful Generation of Mature and Functional Stem Cell-Derived Pancreatic Beta Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch Clamp Protocol [labome.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]
- 16. surgery.wisc.edu [surgery.wisc.edu]
An In-depth Technical Guide to the Extra-pancreatic Effects of Chlorpropamide on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpropamide, a first-generation sulfonylurea, has long been utilized in the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a significant body of evidence demonstrates that this compound also exerts profound extra-pancreatic effects on glucose metabolism. These effects, which contribute substantially to its overall hypoglycemic action, primarily involve the suppression of hepatic glucose production and the enhancement of peripheral glucose utilization. This technical guide provides a comprehensive overview of these extra-pancreatic actions, detailing the underlying mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved signaling pathways.
Hepatic Effects of this compound
This compound significantly modulates hepatic glucose metabolism, primarily by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1] This action is particularly crucial in reducing fasting hyperglycemia, a hallmark of type 2 diabetes.
Inhibition of Glucagon-Stimulated Gluconeogenesis
This compound has been shown to directly counteract the effects of glucagon, a hormone that stimulates hepatic glucose production. In perfused livers from fasted rats, this compound consistently blocks the glucagon-induced increase in glucose output.[2] This inhibitory effect is associated with a parallel suppression of cyclic AMP (cAMP) production, a key second messenger in the glucagon signaling cascade.[2]
Potentiation of Insulin's Hepatic Action
Beyond its direct inhibitory effects, this compound enhances the liver's sensitivity to insulin.[3] It augments insulin's ability to suppress glucagon-stimulated glucose production.[3] This potentiation of insulin action does not appear to require prior administration of the drug, suggesting a direct and rapid effect on hepatic tissue.[3]
Modulation of Key Glycolytic Intermediates
At a molecular level, this compound influences the concentration of key regulatory molecules in glucose metabolism. In isolated hepatocytes, it has been observed to increase the cellular concentration of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (a key enzyme in glycolysis) and an inhibitor of fructose-1,6-bisphosphatase (a key enzyme in gluconeogenesis).[4] This shift in F-2,6-P2 levels promotes glycolysis and inhibits gluconeogenesis.[4]
Effects on Peripheral Glucose Utilization
In addition to its hepatic actions, this compound enhances glucose uptake and metabolism in peripheral tissues, such as adipose tissue and skeletal muscle.[5] This contributes to improved postprandial glucose control.
Enhancement of Glucose Transport
Studies using rat adipocytes have demonstrated that this compound directly stimulates glucose transport.[6] This effect is observed in both the absence and presence of insulin, indicating a mechanism that is at least partially independent of insulin signaling.[6] Importantly, this compound potentiates insulin-stimulated glucose transport, suggesting an improvement in the cellular response to insulin.[6]
Post-Receptor Mechanism of Action
The enhanced peripheral glucose uptake does not appear to be mediated by an increase in insulin binding to its receptor.[6][7] Research has shown that this compound treatment does not alter insulin receptor number or affinity in rat adipocytes.[6] Furthermore, the activity of the insulin receptor tyrosine kinase, a critical initial step in insulin signaling, remains unchanged.[6] This evidence strongly suggests that this compound acts at a post-receptor site to enhance the insulin signaling cascade for glucose transport.[6] Some studies suggest that sulfonylureas may exert their effects on adipocytes by inhibiting the phosphorylation of PPARγ at serine 273, which is linked to improved glucose uptake.[8]
Quantitative Data on Extra-pancreatic Effects
The following table summarizes quantitative data from key in vitro studies investigating the extra-pancreatic effects of this compound on glucose metabolism.
| Parameter Measured | Experimental System | This compound Concentration | Effect in Absence of Insulin | Effect in Presence of Insulin | Citation |
| 2-Deoxyglucose Transport | Rat Adipocytes | 175 µg/mL | 17% increase | 20% increase | [6] |
| Glucose Metabolism (to CO2 and lipids) | Rat Adipocytes | 175 µg/mL | 30% increase | 31% increase | [6] |
| Gluconeogenesis (from pyruvate) | Isolated Hepatocytes | 1 mM | 39% inhibition | - | [4] |
| L-Lactate Production | Isolated Hepatocytes | 1 mM | 40% stimulation | - | [4] |
Key Experimental Protocols
The investigation of this compound's extra-pancreatic effects relies on a variety of established experimental methodologies.
Perfused Rat Liver Model for Hepatic Glucose Production
-
Objective: To assess the direct effect of this compound on hepatic glucose output in a controlled ex vivo system.
-
Methodology:
-
Livers are isolated from rats (typically fasted to induce gluconeogenesis).
-
The liver is perfused through the portal vein with an oxygenated, recirculating Krebs-Henseleit bicarbonate buffer containing a gluconeogenic substrate (e.g., lactate).
-
After a baseline period, glucagon is added to the perfusate to stimulate glucose production.
-
This compound is then introduced into the perfusate, and samples of the perfusate are collected at regular intervals to measure glucose concentration.
-
At the end of the experiment, the liver tissue can be freeze-clamped for analysis of metabolites like cAMP.
-
Glucose Transport Assay in Isolated Rat Adipocytes
-
Objective: To measure the effect of this compound on glucose uptake in insulin-sensitive peripheral cells.
-
Methodology:
-
Adipocytes are isolated from rat epididymal fat pads by collagenase digestion.
-
The isolated cells are incubated in a biochemically defined medium for a specified period (e.g., 20 hours) in the presence or absence of this compound.
-
Cells are then washed and incubated with or without insulin.
-
Glucose transport is initiated by adding a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose.
-
After a short incubation period, the transport is stopped, and the cells are separated from the medium.
-
The amount of radioactivity taken up by the cells is measured by scintillation counting to determine the rate of glucose transport.
-
Insulin Receptor Binding and Kinase Activity Assays
-
Objective: To determine if this compound's effects on insulin sensitivity are mediated at the receptor level.
-
Methodology:
-
Binding Assay:
-
Cell membranes or solubilized receptors from adipocytes (pre-treated with or without this compound) are incubated with radiolabeled insulin.
-
Non-specific binding is determined in the presence of a large excess of unlabeled insulin.
-
The amount of bound radiolabeled insulin is measured to determine receptor number and affinity.
-
-
Kinase Assay:
-
Partially purified insulin receptors are incubated with or without insulin in the presence of [γ-³²P]ATP.
-
The autophosphorylation of the receptor's β-subunit is assessed by SDS-PAGE and autoradiography.
-
Alternatively, the phosphorylation of an artificial substrate can be measured.
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: this compound's Effect on Hepatic Glucose Production
Caption: this compound inhibits hepatic gluconeogenesis via cAMP and F-2,6-P2 pathways.
Signaling Pathway: this compound's Post-Receptor Action in Peripheral Tissues
Caption: this compound enhances glucose uptake by acting on post-receptor signaling.
Experimental Workflow: Investigating Peripheral Glucose Uptake
Caption: Workflow for assessing this compound's effect on adipocyte glucose transport.
Conclusion
The therapeutic efficacy of this compound in type 2 diabetes is not solely attributable to its insulin secretagogue activity. Its extra-pancreatic effects play a vital role in its overall glycemic control. By inhibiting hepatic gluconeogenesis, potentiating insulin's action on the liver, and enhancing peripheral glucose uptake through a post-receptor mechanism, this compound addresses multiple pathophysiological defects of type 2 diabetes. A thorough understanding of these multifaceted actions is essential for researchers and clinicians in the field of diabetes drug development and therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Potentiation of the hepatic action of insulin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of this compound on glucose transport in rat adipocytes in the absence of changes in insulin binding and receptor-associated tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonylureas do not affect insulin binding or glycemic control in insulin-dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Oral Hypoglycemic Agents: A Technical History of Chlorpropamide
Foreword
The discovery of sulfonylureas, and subsequently chlorpropamide, marked a pivotal moment in the management of type 2 diabetes mellitus. It heralded an era of oral hypoglycemic agents, offering a convenient and effective alternative to insulin for a subset of patients. This technical guide delves into the discovery, history, and mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of this historically significant compound. Through a detailed examination of its pharmacological properties, key experimental findings, and data from seminal clinical trials, this document aims to provide a deep understanding of this compound's role in the evolution of diabetes therapy.
A Serendipitous Discovery: The Dawn of Sulfonylureas
The journey to this compound began not with a targeted search for an anti-diabetic drug, but as an offshoot of research into antibacterial sulfonamides in the 1930s and 1940s.[1] In 1942, French scientist Marcel Janbon and his colleagues observed that a sulfonamide derivative, 2254RP (carbutamide), induced hypoglycemia in patients being treated for typhoid fever.[2][3] This serendipitous finding prompted further investigation by the physiologist Auguste Loubatières, who, by 1946, demonstrated that these compounds stimulated the release of insulin from the pancreas, a mechanism contingent on the presence of functional pancreatic β-cells.[2][4] This foundational work laid the groundwork for the development of the sulfonylurea class of drugs. The first sulfonylurea to be marketed for diabetes was tolbutamide in the 1950s.[4]
The Emergence of this compound: A First-Generation Sulfonylurea
This compound, chemically known as 4-chloro-N-(propylcarbamoyl)benzenesulfonamide, was introduced in 1958 and became a mainstay in the treatment of type 2 diabetes for several decades.[5] As a first-generation sulfonylurea, its development was driven by the need for more potent and longer-acting agents compared to its predecessors.[6] The substitution of a chlorine atom on the benzene ring in place of the methyl group found in tolbutamide significantly reduced its metabolism, resulting in a much longer half-life.[6]
Mechanism of Action: Unlocking Insulin Secretion
This compound exerts its hypoglycemic effect primarily by stimulating the secretion of insulin from the pancreatic β-cells.[7][8][9][10] This action is independent of glucose concentration.[8] The molecular mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[11][12]
The binding of this compound to SUR1 inhibits the K-ATP channel, leading to a decrease in potassium efflux.[7][11] This reduction in potassium conductance causes depolarization of the β-cell membrane. The membrane depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[7][11] The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin levels in the bloodstream.[7][11]
Beyond its primary secretagogue action, this compound may also have extrapancreatic effects, including increasing peripheral glucose utilization and decreasing hepatic gluconeogenesis.[7][10] There is also some evidence to suggest it may enhance the number and sensitivity of insulin receptors.[10]
Signaling Pathway of this compound-Induced Insulin Secretion
Experimental Protocols
Detailed experimental protocols from the initial discovery and development of this compound are not extensively documented in publicly available literature. However, the following sections outline the principles and general methodologies for key experiments that were instrumental in characterizing its hypoglycemic activity.
Synthesis of this compound
The synthesis of this compound, 4-chloro-N-(propylcarbamoyl)benzenesulfonamide, involves the reaction of 4-chlorobenzenesulfonamide with propyl isocyanate. A general laboratory-scale synthesis can be described as follows:
Materials:
-
4-chlorobenzenesulfonamide
-
Propyl isocyanate
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Base catalyst (e.g., triethylamine, pyridine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide in the anhydrous solvent.
-
Add a catalytic amount of the base to the solution.
-
Slowly add propyl isocyanate to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.
Measurement of Insulin Secretion from Isolated Pancreatic Islets
The effect of this compound on insulin secretion is typically studied using isolated pancreatic islets from animal models (e.g., rats, mice) or human donors. A common method to quantify insulin is the radioimmunoassay (RIA).
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound solutions of different concentrations
-
Radioimmunoassay (RIA) kit for insulin
-
Acid-ethanol solution for insulin extraction
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per tube) in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.
-
Incubation with this compound: Replace the pre-incubation buffer with fresh KRB buffer containing different concentrations of this compound and a specific glucose concentration (e.g., 2.8 mM or a stimulatory concentration like 16.7 mM).
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant (containing secreted insulin).
-
Insulin Extraction: Lyse the islets with an acid-ethanol solution to extract the intracellular insulin content.
-
Radioimmunoassay (RIA): Quantify the insulin concentration in the supernatant and the islet lysate using a competitive RIA. This involves incubating the samples with a known amount of radiolabeled insulin and a specific anti-insulin antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled insulin in the sample.
-
Data Analysis: Express insulin secretion as a percentage of total insulin content (secreted + intracellular) or as absolute amounts. Compare the insulin secretion in the presence of this compound to the basal secretion and to the secretion stimulated by glucose alone.
Electrophysiological Recording of K-ATP Channel Activity
Patch-clamp electrophysiology is a powerful technique to directly measure the activity of ion channels, such as the K-ATP channel, in the membrane of pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or dispersed islet cells
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes (glass capillaries)
-
Intracellular and extracellular recording solutions
-
This compound solutions
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of pancreatic β-cells.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip opening of approximately 1-2 µm. Fill the pipette with an intracellular solution that mimics the ionic composition of the β-cell cytoplasm.
-
Gigaohm Seal Formation: Under a microscope, carefully bring the micropipette into contact with the membrane of a β-cell. Apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.
-
Voltage-Clamp Recording: Clamp the membrane potential at a specific voltage (e.g., -70 mV) and record the whole-cell potassium currents.
-
Application of this compound: Perfuse the cell with an extracellular solution containing this compound.
-
Data Acquisition and Analysis: Record the changes in the whole-cell K-ATP current in response to this compound. Inhibition of the channel will be observed as a decrease in the outward potassium current.
Pharmacokinetic Profile
This compound is well-absorbed orally, with peak plasma concentrations reached within 2 to 4 hours.[13] It has a long elimination half-life of approximately 36 hours, which allows for once-daily dosing but also increases the risk of prolonged hypoglycemia.[2][13] The drug is highly bound to plasma proteins (around 90%).[2] Metabolism occurs in the liver, with up to 80% of a single dose being metabolized.[13] The primary metabolite is 2-hydroxythis compound.[14] Both the unchanged drug and its metabolites are excreted in the urine, with 80-90% of a dose eliminated within 96 hours.[13]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | >90% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [13] |
| Plasma Half-life (t1/2) | ~36 hours (range 25-60) | [2][13] |
| Protein Binding | ~90% | [2] |
| Metabolism | Hepatic (~80% of dose) | [13] |
| Excretion | Renal (80-90% within 96 hours) | [13] |
Clinical Efficacy and Safety: Insights from Landmark Trials
The clinical use of this compound has been informed by several large-scale clinical trials. Two of the most significant are the University Group Diabetes Program (UGDP) and the UK Prospective Diabetes Study (UKPDS).
The University Group Diabetes Program (UGDP)
The UK Prospective Diabetes Study (UKPDS)
The UKPDS, a landmark randomized, multicenter trial conducted from 1977 to 1997, provided more definitive insights into the role of sulfonylureas, including this compound, in the management of type 2 diabetes.[1][17] The study demonstrated that intensive blood glucose control with either sulfonylureas (including this compound) or insulin significantly reduced the risk of microvascular complications compared to conventional dietary treatment.[10][18]
Table 2: Key Findings from the UK Prospective Diabetes Study (UKPDS) - 3-Year Data
| Outcome Measure | Diet Alone | This compound | Glibenclamide | Insulin |
| Median Fasting Plasma Glucose (mmol/L) | 9.0 | 7.0 | 7.6 | 7.4 |
| Mean Glycated Haemoglobin (%) | 7.6 | 6.8 | 6.9 | 7.0 |
| Mean Change in Body Weight (kg) | +1.7 | +3.5 | +4.8 | +4.8 |
| Mean Change in Fasting Plasma Insulin (mU/L) | -0.1 | +0.9 | +1.2 | +2.4 |
| Hypoglycemic Episodes | Less frequent | More frequent | More frequent | More frequent |
| Data adapted from UKPDS 13.[1][17] |
The UKPDS also showed that while intensive therapy with sulfonylureas was associated with weight gain and an increased risk of hypoglycemia, it did not increase cardiovascular mortality, helping to allay the concerns raised by the UGDP.[18][19]
Conclusion
This compound holds a significant place in the history of diabetes pharmacotherapy. Its discovery and development were part of a broader scientific journey that transformed the management of type 2 diabetes. While its use has largely been superseded by newer generations of sulfonylureas and other classes of anti-diabetic agents with more favorable safety profiles, particularly regarding the risk of hypoglycemia, a technical understanding of this compound remains valuable. It provides a foundational knowledge of the mechanism of action of sulfonylureas and offers important historical context for the evolution of drug development in diabetes. The data from seminal studies like the UKPDS continue to inform our understanding of the benefits and risks of intensive glycemic control. For researchers and drug development professionals, the story of this compound serves as a compelling case study in drug discovery, from serendipitous observation to large-scale clinical validation.
References
- 1. researchgate.net [researchgate.net]
- 2. United Kingdom Prospective Diabetes Study (UKPDS). 13: Relative efficacy of randomly allocated diet, sulphonylurea, insulin, or metformin in patients with newly diagnosed non-insulin dependent diabetes followed for three years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jameslindlibrary.org [jameslindlibrary.org]
- 4. academic.oup.com [academic.oup.com]
- 5. revvity.com [revvity.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Assay of sulfonylureas in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Antidiabetic Agents in Human Plasma by a UPLC–QToF-MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UK Prospective Diabetes Study : Overview [www2.dtu.ox.ac.uk]
- 10. Patch Clamp Protocol [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. Control of Insulin Secretion by Production of Reactive Oxygen Species: Study Performed in Pancreatic Islets from Fed and 48-Hour Fasted Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The University Group Diabetes Program (UGDP): A Famous Early Randomized Clinical Trial (RCT) « Heart Attack Prevention [epi.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 17. Intensive blood-glucose control with sulphonylureas or insulin compared with conventional treatment and risk of complications in patients with type 2 diabetes (UKPDS 33). UK Prospective Diabetes Study (UKPDS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. giffordbioscience.com [giffordbioscience.com]
Chlorpropamide's Role in Stimulating Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpropamide, a first-generation sulfonylurea, has historically been a cornerstone in the management of type 2 diabetes mellitus. Its primary therapeutic effect lies in its ability to stimulate insulin secretion from pancreatic β-cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The core of its mechanism involves the binding to and inhibition of the ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to a cascade of events that culminates in the exocytosis of insulin. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug development and metabolic disease.
Introduction
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1][2] It is primarily used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM) to enhance the endogenous secretion of insulin.[1] Understanding the precise molecular interactions and the subsequent cellular signaling cascade initiated by this compound is crucial for the development of novel and more targeted therapies for type 2 diabetes. This guide will dissect the intricate mechanism of this compound-induced insulin secretion, present key quantitative data from preclinical and clinical studies, and provide detailed protocols for the fundamental experiments used to elucidate this process.
Mechanism of Action: The Core Signaling Pathway
The principal action of this compound is the stimulation of insulin release from the pancreatic β-cells.[1][2] This process is independent of ambient glucose levels, which contributes to the risk of hypoglycemia associated with sulfonylurea therapy. The key molecular target of this compound is the ATP-sensitive potassium (KATP) channel on the plasma membrane of β-cells.[1]
The KATP channel is a hetero-octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[3] this compound exerts its effect by binding to the SUR1 subunit.[1]
The signaling cascade is as follows:
-
Binding to SUR1: this compound binds to a high-affinity site on the SUR1 subunit of the KATP channel.[1]
-
KATP Channel Inhibition: This binding event inhibits the channel's activity, reducing the efflux of potassium ions (K+) from the β-cell.
-
Membrane Depolarization: The decrease in K+ efflux leads to the depolarization of the β-cell membrane.
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).
-
Increased Intracellular Calcium: The opening of VDCCs results in an influx of calcium ions (Ca2+) into the β-cell, leading to a significant increase in the intracellular Ca2+ concentration.
-
Insulin Exocytosis: The elevated intracellular Ca2+ acts as a second messenger, triggering the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.
Figure 1: Signaling pathway of this compound-induced insulin secretion.
Quantitative Data
The following tables summarize the quantitative data related to this compound's interaction with its molecular target and its effect on insulin secretion and glucose levels.
Table 1: In Vitro Binding Affinity and Channel Inhibition
| Parameter | Value | Cell/System | Reference |
| Ki for SUR1 Binding | ~30 µM | Recombinant SUR1/Kir6.2 | [4] |
Table 2: Clinical Data on Plasma Glucose and Insulin Levels in Patients with Type 2 Diabetes
| Study Population | This compound Dosage | Duration of Treatment | Fasting Plasma Glucose (FPG) Change | Basal Insulin Change | Reference |
| 18 NIDDM patients | Not specified | 12-16 weeks | ↓ from 249 ± 16 to 157 ± 8 mg/dl | ↑ from 17 ± 2 to 24 ± 3 µU/ml | [5] |
| 19 maturity-onset diabetics | Varied | Not specified | Highest in patients on largest dose | Lowest in patients on largest dose | [6] |
| 7 newly-diagnosed diabetics | Not specified | 3-8 weeks | Correction of hyperglycemia | No significant rise | [7] |
| 31 adult, stable diabetics | Average maintenance dose: 285 mg/day (range: 100-750 mg/day) | > 3 months | Fasting: <140 mg/100 ml, Postprandial: <160 mg/100 ml in 23 patients | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on insulin secretion.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is a synthesized methodology for whole-cell patch-clamp recording of KATP channel currents in pancreatic β-cells.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Static insulin secretion analysis of isolated islets [protocols.io]
- 5. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 6. Plasma insulin and glucose levels in maturity onset diabetics treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma insulin, C-peptide and glucagon concentrations in patients with insulin-independent diabetes treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
An In-depth Technical Guide to the Chemical Properties and Solubility of Chlorpropamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of Chlorpropamide. The information is curated to support research, drug development, and formulation activities. All quantitative data is presented in tabular format for clarity and ease of comparison, followed by detailed experimental protocols for key property determinations.
Chemical Properties of this compound
This compound is a first-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[1] It is a white crystalline powder with no characteristic taste or smell.[1][2] Chemically, it is an N-sulfonylurea where one nitrogen is substituted by a 4-chlorobenzenesulfonyl group and the other by a propyl group.[2][3]
Table 1: Summary of Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-N-(propylcarbamoyl)benzenesulfonamide | [1] |
| Alternate IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3-propylurea | [2] |
| Chemical Formula | C₁₀H₁₃ClN₂O₃S | [1][4] |
| Molecular Weight | 276.74 g/mol | [1][4][5] |
| Melting Point | 126 to 130 °C (259 to 266 °F) | [1][2] |
| pKa | 5.0 at 20 °C; 5.13 | [1][2] |
| logP (octanol/water) | 2.27 | [2] |
Solubility Profile
This compound is practically insoluble in water at neutral pH but is soluble in alcohol.[3] Its solubility is pH-dependent due to its acidic nature (pKa ≈ 5.0).
Table 2: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Source(s) |
| Water (pH 6) | Not Specified | 2.2 mg/mL | [2] |
| Water (pH 7.3) | Not Specified | Practically Insoluble | [2] |
| Water | 37 °C | 258 mg/L | [2] |
| Water | Not Specified | 0.158 mg/mL | [6] |
| Ethanol | 298.15 K (25°C) | 0.1031 (mole fraction) | [7] |
| n-Propanol | 298.15 K (25°C) | 0.0818 (mole fraction) | [7] |
| Isopropanol | 298.15 K (25°C) | 0.0655 (mole fraction) | [7] |
| n-Butanol | 298.15 K (25°C) | 0.0694 (mole fraction) | [7] |
| Ethyl Acetate | 298.15 K (25°C) | 0.0531 (mole fraction) | [7] |
| Supercritical CO₂ | 313.15 K, 30 MPa | ~7.2 x 10⁻⁵ (mole fraction) | [8] |
Note: The original data for alcohols and acetates were provided as mole fractions across a temperature range. The values at 298.15 K are presented here for comparison. For full temperature-dependent solubility data, refer to the cited source.[7]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4). The amount should be sufficient to ensure a saturated solution remains in equilibrium with the solid phase after the experiment.[9]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 ± 1 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10][11] Preliminary tests can establish the minimum time required to achieve equilibrium.[11]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is typically achieved by centrifugation or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).[10]
-
Quantification: The concentration of dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[11]
Determination of pKa (UV-Metric Method)
The acid dissociation constant (pKa) can be accurately measured using UV-spectrophotometry, leveraging the difference in UV absorbance between the ionized and non-ionized forms of the molecule.
Methodology:
-
Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or ethanol) where it is freely soluble.
-
pH Titration: Aliquots of the stock solution are added to a series of aqueous buffers covering a wide pH range (e.g., pH 2 to pH 8), ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on the pKa.
-
Spectrophotometric Analysis: The UV-visible spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm). The absorbance at a specific wavelength where the ionized and non-ionized species show a significant difference is plotted against the pH.
-
Data Analysis: The resulting sigmoidal curve of absorbance versus pH is analyzed. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, corresponding to the inflection point of the curve. This can be determined using appropriate software or by applying the Henderson-Hasselbalch equation.[12]
Determination of logP (Shake-Flask Octanol-Water Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic (n-octanol) and an aqueous phase.[13]
Methodology:
-
Phase Preparation: n-Octanol is saturated with water, and water (typically a buffer of pH 7.4) is saturated with n-octanol. This pre-saturation is critical for accurate results.[14]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases and then left to stand until the phases have completely separated.[14]
-
Sampling and Quantification: Samples are carefully taken from both the n-octanol and the aqueous layers. The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.[14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]
Mechanism of Action & Signaling Pathway
This compound exerts its primary therapeutic effect by stimulating insulin release from pancreatic β-cells.[15][16] This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[17][18]
The key steps in the signaling pathway are:
-
Binding: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex on the pancreatic β-cell.[17]
-
Channel Closure: This binding inhibits the channel, causing it to close.[15]
-
Depolarization: The closure of the KATP channel reduces the efflux of potassium ions, leading to the depolarization of the cell membrane.[18]
-
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels.[16]
-
Insulin Exocytosis: The opening of these channels allows an influx of extracellular calcium ions (Ca²⁺). The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis (release) of insulin into the bloodstream.[15][16]
Visualization of this compound-Induced Insulin Secretion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 94-20-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. picmonic.com [picmonic.com]
Methodological & Application
Application Notes: In Vitro Assessment of Chlorpropamide's Effect on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpropamide is a first-generation sulfonylurea drug historically used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is to lower blood glucose levels by stimulating the secretion of insulin from pancreatic β-cells.[1][2][3] This document provides detailed protocols for key in vitro assays designed to characterize and quantify the insulin secretagogue activity of this compound. These assays are fundamental for preclinical drug discovery, mechanism of action studies, and the functional assessment of pancreatic islet health. The core mechanism involves this compound binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[4]
Mechanism of Action: this compound-Induced Insulin Secretion
This compound stimulates insulin release by directly interacting with the pancreatic β-cell's machinery.[5] Under basal glucose conditions, K-ATP channels are open, maintaining a hyperpolarized cell membrane. When this compound binds to the SUR1 subunit of this channel, it induces its closure, independent of ambient glucose levels.[1][4] This closure prevents K⁺ ion efflux, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels (VDCCs), resulting in an influx of extracellular Ca²⁺.[1][2] The subsequent rise in intracellular calcium concentration ([Ca²⁺]i) is the critical trigger for the exocytosis of insulin-containing granules from the β-cell.[1][6][7]
Caption: Signaling pathway of this compound-induced insulin secretion.
Key In Vitro Assays
Several in vitro methods are employed to assess the effects of this compound on insulin release.
-
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay: This is a widely used endpoint assay to measure insulin secretion from isolated pancreatic islets or insulin-secreting cell lines (e.g., INS-1E, EndoC-βH1) in response to various secretagogues.[8][9] Islets or cells are incubated in buffers containing low and high glucose concentrations, with or without this compound, and the amount of insulin released into the supernatant is quantified, typically by ELISA or radioimmunoassay.[8]
-
Dynamic Insulin Secretion (Perifusion) Assay: This method provides a more physiological assessment by measuring insulin secretion in real-time.[10][11] Islets are placed in a chamber and continuously supplied with fresh buffer ("perifused"). The composition of the buffer (e.g., glucose, this compound concentration) can be changed over time, and fractions of the outflowing perfusate are collected to generate a high-resolution profile of insulin release, revealing distinct phases of secretion.[12][13]
-
Calcium Imaging: Since Ca²⁺ influx is a critical downstream event of this compound action, this assay visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i).[6][7] Cells or islets are loaded with a calcium-sensitive fluorescent dye, and fluorescence microscopy is used to monitor [Ca²⁺]i changes upon stimulation with this compound.[14]
-
Electrophysiology (Patch-Clamp): This technique directly measures the activity of the K-ATP channels in the β-cell membrane.[15][16] By recording the ion currents, it provides direct evidence of this compound's ability to block the channel, leading to membrane depolarization.
Data Presentation
Quantitative data from these assays should be organized to facilitate clear interpretation and comparison.
Table 1: Effect of this compound on Static Insulin Secretion from Isolated Mouse Islets.
| This compound (µM) | Insulin Release at 2.8 mM Glucose (ng/islet/hr) | Insulin Release at 16.7 mM Glucose (ng/islet/hr) | Stimulation Index (High/Low Glucose) |
|---|---|---|---|
| 0 (Vehicle) | 0.25 ± 0.04 | 2.50 ± 0.21 | 10.0 |
| 10 | 0.85 ± 0.09 | 3.15 ± 0.25 | 3.7 |
| 50 | 1.95 ± 0.18 | 3.90 ± 0.30 | 2.0 |
| 100 | 2.40 ± 0.22 | 4.10 ± 0.33 | 1.7 |
| 200 | 2.55 ± 0.24 | 4.25 ± 0.35 | 1.7 |
Data are presented as mean ± SEM and are representative.
Table 2: Parameters of Dynamic Insulin Secretion from Perifused Human Islets in Response to this compound.
| Condition | First-Phase Peak (ng/islet/min) | Second-Phase Total Release (ng/islet) | Area Under Curve (AUC) |
|---|---|---|---|
| 16.7 mM Glucose | 0.45 ± 0.05 | 15.5 ± 1.2 | 18.2 ± 1.5 |
| 2.8 mM Glucose + 100 µM this compound | 0.30 ± 0.04 | 12.8 ± 1.1 | 14.5 ± 1.3 |
| 16.7 mM Glucose + 100 µM this compound | 0.65 ± 0.07 | 22.4 ± 1.9 | 25.8 ± 2.2 |
Data are presented as mean ± SEM and are representative.
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in a static incubation system.[8]
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor).
-
Krebs-Ringer Bicarbonate buffer (KRBH) supplemented with HEPES and 0.1% BSA.
-
Stock solutions of glucose and this compound.
-
24-well cell culture plates.
-
Insulin quantification kit (ELISA or RIA).
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.
-
Pre-incubation: Place 10-15 size-matched islets per well into a 24-well plate. Pre-incubate the islets in 1 mL of KRBH containing a basal (low) glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C to establish a baseline secretion rate.[17]
-
Basal Secretion: Aspirate the pre-incubation buffer. Add 1 mL of fresh KRBH with 2.8 mM glucose (and the corresponding concentration of this compound or vehicle). Incubate for 60 minutes at 37°C.
-
Sample Collection (Basal): At the end of the incubation, carefully collect the supernatant from each well into a labeled microcentrifuge tube. Store immediately at -20°C for later analysis.[17]
-
Stimulated Secretion: Aspirate any remaining buffer. Add 1 mL of KRBH containing a stimulatory (high) glucose concentration (e.g., 16.7 mM) with the corresponding concentration of this compound or vehicle. Incubate for 60 minutes at 37°C.
-
Sample Collection (Stimulated): Collect the supernatant as described in step 4.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Normalization: Data can be expressed as insulin secreted per islet or normalized to total insulin content or DNA content. To measure total insulin, lyse the islets after the secretion experiment using an acid-ethanol solution.
Caption: Experimental workflow for a static insulin secretion assay.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay
This protocol details the dynamic assessment of insulin release from islets using an automated perifusion system.[10][18]
Materials:
-
Automated perifusion system (e.g., Biorep V2.0).
-
Perifusion columns and chambers.
-
Bio-Gel P-4 beads or similar.
-
KRBH buffer with different concentrations of glucose and this compound.
-
Fraction collector with 96-well collection plates.
Procedure:
-
System Preparation: Set up the perifusion system, ensuring the water bath is at 37°C and buffer lines are primed and free of air bubbles.
-
Chamber Loading: Place a small layer of hydrated Bio-Gel beads at the bottom of a perifusion chamber. Carefully pipette 50-100 size-matched islets onto the bead layer. Cover the islets with another layer of beads.[12]
-
Equilibration: Place the chamber in the system and begin perifusing with basal (2.8 mM) glucose KRBH at a constant flow rate (e.g., 100 µL/min) for at least 60 minutes to allow the islets to stabilize.[10][12] Do not collect fractions during this phase.
-
Basal Collection: Begin collecting fractions every 1-5 minutes while continuing to perifuse with basal glucose buffer for 10-20 minutes to establish a stable baseline.
-
Stimulation Phase: Switch the buffer source to one containing the desired stimulus (e.g., high glucose, low glucose + this compound, or high glucose + this compound). Continue collecting fractions throughout the stimulation period (typically 30-45 minutes).
-
Return to Basal: Switch the buffer back to the basal glucose solution to observe the return of insulin secretion to baseline levels.
-
Sample Processing: Store the 96-well collection plates at -20°C until insulin quantification via ELISA or RIA.
-
Data Analysis: Plot insulin concentration versus time to visualize the secretion profile, including first and second phases. Calculate parameters such as peak height, time to peak, and area under the curve (AUC).
Caption: Experimental workflow for a dynamic perifusion assay.
Protocol 3: Conceptual Outline for Calcium Imaging
This protocol outlines the key steps to measure this compound-induced intracellular calcium changes.
Procedure:
-
Cell/Islet Plating: Plate isolated islets or β-cell lines on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution according to the dye manufacturer's protocol. This allows the dye to enter the cells.
-
Imaging Setup: Mount the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Baseline Recording: Perfuse the cells with a basal glucose buffer and record baseline fluorescence for several minutes.
-
Stimulation: Switch the perfusion buffer to one containing this compound.
-
Image Acquisition: Continuously capture fluorescence images at a set frequency (e.g., every 2-5 seconds) to record the change in fluorescence intensity over time.[14]
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine the amplitude, frequency, and duration of calcium oscillations.[19]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. picmonic.com [picmonic.com]
- 6. Calcium Imaging and Analysis in Beta Cells in Acute Mouse Pancreas Tissue Slices | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Glucose-stimulated insulin release: Parallel perifusion studies of free and hydrogel encapsulated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Electrophysiological analysis of cardiac KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Spectrophotometric Determination of Chlorpropamide in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorpropamide is an oral hypoglycemic agent belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure dosage uniformity and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of this compound. This document provides detailed application notes and protocols for three distinct spectrophotometric methods: direct UV spectrophotometry and two colorimetric methods based on complexation with chloranilic acid and reaction with sodium nitroprusside.
Method 1: Direct UV Spectrophotometric Determination in Methanol
This method is based on the direct measurement of the ultraviolet absorbance of this compound in a methanolic solution.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 233 nm | [1] |
| Linearity Range | 10-60 µg/mL | [2][3] |
| Limit of Detection (LOD) | 2.99 µg/mL | [2][3] |
| Limit of Quantitation (LOQ) | 8.89 µg/mL | [2][3] |
| Precision (%RSD) | < 2% | [2][3] |
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (AR grade)
-
Pharmaceutical formulation (tablets) containing this compound
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up to the volume with methanol.[2]
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 10 to 60 µg/mL using methanol as the diluent.[2]
4. Preparation of Sample Solution:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute the filtrate with methanol to obtain a final concentration within the linearity range.
5. Spectrophotometric Measurement:
-
Set the UV-Visible spectrophotometer to scan in the UV region.
-
Use methanol as a blank.
-
Measure the absorbance of the standard and sample solutions at the λmax of 233 nm.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
Caption: Workflow for direct UV spectrophotometric analysis of this compound.
Method 2: Colorimetric Determination using Chloranilic Acid
This method is based on the formation of a violet-colored charge-transfer complex between this compound (n-electron donor) and chloranilic acid (π-acceptor).
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 530 nm | |
| Linearity Range | 5-25 µg/mL | |
| Molar Absorptivity | 1.2073 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Correlation Coefficient (r) | 0.9998 | |
| Precision (%RSD) | 1.2% | |
| Recovery | 98.7 - 101.2% |
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Chloranilic acid (AR grade)
-
Dioxane (AR grade)
-
Ethanol (AR grade)
-
Pharmaceutical formulation (tablets) containing this compound
-
Volumetric flasks, Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Reagents:
-
Chloranilic Acid Solution (0.5% w/v): Dissolve 0.5 g of chloranilic acid in 100 mL of dioxane. This solution should be freshly prepared.
3. Preparation of Standard Stock Solution (50 µg/mL):
-
Accurately weigh 5 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and make up to the volume with ethanol.
4. Preparation of Working Standard Solutions:
-
Serially dilute the stock solution with ethanol to prepare standard solutions in the concentration range of 5-25 µg/mL.
5. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 5 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of ethanol and shake thoroughly for 20 minutes.
-
Make up the volume with ethanol and filter the solution.
-
Dilute the filtrate with ethanol to obtain a concentration within the Beer's law range.
6. Procedure for Color Development and Measurement:
-
Pipette 1.0 mL of each standard or sample solution into separate 10 mL volumetric flasks.
-
Add 1.0 mL of the 0.5% chloranilic acid solution to each flask and mix well.
-
Allow the reaction to proceed for 30 minutes at room temperature for maximum color development.
-
Make up the volume to 10 mL with dioxane.
-
Measure the absorbance of the violet-colored complex at 530 nm against a reagent blank prepared in the same manner but without the drug.
-
Plot the calibration curve and determine the concentration of the drug in the sample.
Signaling Pathway of Complex Formation
Caption: Charge-transfer complex formation between this compound and Chloranilic Acid.
Method 3: Colorimetric Determination using Sodium Nitroprusside (SNP)
This method is based on the reaction of this compound's amino group with sodium nitroprusside in an alkaline medium to form a colored product.[2]
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 710 nm | [2][3] |
| Linearity Range | 10-60 µg/mL | [2] |
| Limit of Detection (LOD) | 2.99 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 8.89 µg/mL | [2] |
| Precision (%RSD) | < 2% | [2] |
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Sodium Nitroprusside (SNP) (AR grade)
-
Sodium Borate (AR grade)
-
Distilled water
-
Pharmaceutical formulation (tablets) containing this compound
-
Volumetric flasks, Pipettes
-
UV-Visible Spectrophotometer
2. Preparation of Reagents:
-
Sodium Nitroprusside Solution (5% w/v): Dissolve 5 g of SNP in 100 mL of distilled water.[2]
-
Sodium Borate Solution (4% w/v): Dissolve 4 g of sodium borate in 100 mL of distilled water.[2]
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Prepare a 100 µg/mL stock solution of this compound in methanol as described in Method 1.[2]
4. Preparation of Working Standard Solutions:
-
Prepare working standards in the range of 10-60 µg/mL by diluting the stock solution with distilled water.
5. Preparation of Sample Solution:
-
Prepare a stock solution of the tablet sample in methanol as described in Method 1.
-
Dilute an appropriate aliquot of the filtered sample stock solution with distilled water to obtain a concentration within the linearity range.
6. Procedure for Color Development and Measurement:
-
Into a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.
-
To each flask, add 0.5 mL of 5% w/v sodium nitroprusside solution and 3.0 mL of 4% w/v sodium borate solution.[2]
-
Make up the volume to 10 mL with distilled water.
-
Allow the flasks to stand for a few minutes for the color to develop.
-
Measure the absorbance at 710 nm against a reagent blank.[2]
-
Construct a calibration curve and calculate the concentration of this compound in the sample.
Experimental Workflow
Caption: Workflow for colorimetric analysis of this compound using SNP.
References
Application Notes and Protocols for Chlorpropamide as a Tool Compound in Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpropamide is a first-generation sulfonylurea compound historically used as an oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves the specific inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][4] This property makes this compound a valuable tool compound for researchers studying ion channel function, insulin secretion pathways, and cellular excitability. Its long half-life of approximately 36 hours ensures a prolonged and stable effect in experimental systems.[1][3] These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on various ion channels, and detailed protocols for its use in key experimental assays.
Mechanism of Action and Target Profile
Primary Target: ATP-Sensitive Potassium (KATP) Channels
The principal target of this compound is the ATP-sensitive potassium (KATP) channel, a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR1) subunits in pancreatic β-cells.[4][5]
This compound binds with high affinity to the SUR1 subunit of the KATP channel.[1] This binding event induces channel closure, thereby reducing the efflux of potassium ions from the cell.[2][4] The decrease in potassium conductance leads to depolarization of the β-cell membrane. This depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2] This well-defined mechanism makes this compound an excellent tool for probing the link between ion channel activity and hormone secretion.
Secondary and Off-Target Effects
While this compound is primarily used for its effects on KATP channels, researchers should be aware of its potential interactions with other cellular targets, especially at higher concentrations. These off-target effects can be leveraged for studying other physiological processes or may need to be controlled for in experiments focused on KATP channels.
-
Adenylyl Cyclase (AC): this compound can competitively inhibit adenylyl cyclase stimulation.[6]
-
Na⁺,K⁺-ATPase: It has been reported to inhibit the Na⁺,K⁺-ATPase enzyme.[6]
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Other sulfonylureas, such as glibenclamide, are known inhibitors of CFTR Cl⁻ channels.[7][8] While specific data for this compound is limited, potential effects on CFTR should be considered in relevant experimental systems.
Quantitative Data
The following table summarizes the known inhibitory constants for this compound and provides context with data from the more extensively studied sulfonylurea, glibenclamide.
| Compound | Target | Action | Value | Cell/System | Reference |
| This compound | Adenylyl Cyclase (AC) | Inhibition (Ki) | 250 µM | LLC-PK1 cell line | [6] |
| This compound | Antidiuretic Hormone (ADH) Binding | Inhibition (Ki) | 2.8 mM | LLC-PK1 cell line | [6] |
| This compound | Na⁺,K⁺-ATPase | Inhibition | Not specified | Isolated liver plasma membrane | [6] |
| Glibenclamide (for reference) | KATP Channel (Kir6.2/SUR1) | Inhibition (IC₅₀) | ~50 nM | Excised patches | [9] |
| Glibenclamide (for reference) | CFTR Cl⁻ Channel | Inhibition (IC₅₀) | 11.0 - 12.5 µM | Guinea pig ventricular myocytes | [7] |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of KATP Channel Inhibition by this compound using Whole-Cell Patch-Clamp
This protocol describes how to measure the inhibitory effect of this compound on KATP channels in an insulin-secreting cell line (e.g., INS-1) or primary pancreatic β-cells using the whole-cell patch-clamp technique.[10][11]
Materials:
-
Cells: INS-1 cells or isolated primary pancreatic islets.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. Osmolarity 305-315 mOsm, pH 7.4 when bubbled with 95% O₂/5% CO₂.[10]
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA. Osmolarity 260-280 mOsm, pH 7.3 with KOH.[10] Filter at 0.2 µm.
-
This compound Stock Solution: 100 mM in DMSO.
-
Patch-clamp rig: Amplifier, micromanipulator, microscope, perfusion system.[12]
-
Borosilicate glass capillaries: For pulling micropipettes.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips. For primary islets, disperse into single cells using standard enzymatic digestion and allow them to adhere to coverslips.
-
Pipette Preparation: Pull glass capillaries to a resistance of 4–8 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse continuously with external solution.
-
Establish Whole-Cell Configuration:
-
Record Baseline KATP Activity:
-
Clamp the cell membrane potential at -70 mV.
-
To activate KATP channels, perfuse the cell with a low-glucose external solution (e.g., 2.8 mM glucose) or use a KATP channel opener like diazoxide (100 µM) in the external solution.
-
Record the baseline outward K⁺ current for 2-3 minutes to ensure stability.
-
-
Apply this compound:
-
Prepare working concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in the external solution. The final DMSO concentration should be <0.1%.
-
Perfuse the cell with the this compound-containing solution.
-
Record the current until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the outward current before (I_baseline) and after (I_this compound) drug application.
-
Calculate the percentage of inhibition: % Inhibition = ((I_baseline - I_this compound) / I_baseline) * 100.
-
Plot a concentration-response curve and fit with the Hill equation to determine the IC₅₀ value.
-
Protocol 2: Measurement of this compound-Induced Intracellular Calcium Mobilization using Fura-2 AM
This protocol details how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[13][14][15]
Materials:
-
Cells: Adherent cell line (e.g., INS-1) or dispersed primary β-cells plated on black, clear-bottom 96-well plates.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Loading Buffer: HEPES-buffered saline (HBS) containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
This compound Solutions: Prepared in HBS at various concentrations.
-
Fluorescence Plate Reader or Microscope: Equipped with excitation filters for 340 nm and 380 nm, and an emission filter for ~510 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.[14]
-
Dye Loading:
-
Remove the culture medium and wash cells once with HBS.
-
Add 100 µL of Loading Buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.[16]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with HBS.
-
Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[14]
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument to record the fluorescence emission at 510 nm while alternating excitation between 340 nm and 380 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add this compound solution to the wells using an automated injector or by hand.
-
Continue recording the fluorescence ratio for 5-10 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline ratio to show the fold change or percentage increase in [Ca²⁺]i.
-
The peak response can be used to generate a concentration-response curve.
-
Protocol 3: Dynamic Insulin Secretion Assay from Pancreatic Islets in Response to this compound using a Perifusion System
This protocol allows for the high-resolution measurement of insulin secretion from isolated pancreatic islets in response to this compound, preserving the biphasic nature of insulin release.[17][18][19]
Materials:
-
Islets: Isolated rodent or human pancreatic islets, recovered in culture for 24-48 hours.[19]
-
Perifusion Buffer (KRB): Krebs-Ringer Bicarbonate buffer supplemented with 0.2% BSA and desired glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulation).
-
This compound Solutions: Prepared in KRB at desired concentrations.
-
Perifusion System: Includes a peristaltic pump, heated chambers for islets, tubing, and a fraction collector.
-
Insulin ELISA Kit: For quantifying insulin in collected fractions.
Procedure:
-
System Setup: Assemble the perifusion system, ensuring the buffer reservoirs, tubing, and chambers are maintained at 37°C. Set the flow rate to 100 µL/min.[19]
-
Islet Loading:
-
Equilibration:
-
Perifuse the islets with basal glucose (2.8 mM) KRB for at least 60 minutes to allow them to stabilize and establish a baseline secretion rate.[18]
-
-
Experimental Protocol:
-
Begin collecting fractions (e.g., every 1-2 minutes) into a 96-well plate.
-
Baseline: Continue perifusing with basal glucose for 10 minutes.
-
This compound Stimulation: Switch the perifusion solution to one containing the desired concentration of this compound in basal glucose KRB. Perifuse for 20-30 minutes.
-
Positive Control: Switch to a high glucose (16.7 mM) KRB solution to confirm islet viability and responsiveness.
-
Washout: Return to basal glucose KRB.
-
-
Sample Analysis:
-
Store the collected fractions at -20°C until analysis.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot insulin concentration (ng/mL or pM) versus time (minutes).
-
Analyze key parameters such as basal secretion, peak secretion height, and total insulin secreted (area under the curve) in response to this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibitory effects of glibenclamide on cystic fibrosis transmembrane regulator, swelling-activated, and Ca(2+)-activated Cl- channels in mammalian cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. hellobio.com [hellobio.com]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 19. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Investigating Chlorpropamide's Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for elucidating the cellular and molecular mechanisms of Chlorpropamide, a first-generation sulfonylurea drug. The following sections detail experimental protocols, data presentation, and visual representations of key signaling pathways.
Introduction
This compound is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. Its principal mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[1][2][3] This is achieved by binding to and inhibiting the ATP-sensitive potassium (KATP) channels on the β-cell surface, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin.[1][2] Beyond its effects on insulin secretion, this compound is also known to have extrapancreatic effects, including enhancing peripheral glucose utilization and reducing hepatic glucose production.[1][3] This document outlines key cell culture-based assays to investigate these diverse cellular mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and other sulfonylureas on various cellular parameters. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Effects of this compound on Glucose Transport and Metabolism in Rat Adipocytes
| Parameter | Condition | This compound Concentration | % Increase (Mean ± SEM) | P-value |
| 2-Deoxyglucose Transport | Basal | 175 µg/mL | 17% | < 0.01 |
| 2-Deoxyglucose Transport | With Insulin (40 ng/mL) | 175 µg/mL | 20% | < 0.01 |
| Glucose Metabolism to CO2 and Lipids | Basal | 175 µg/mL | 30% | < 0.01 |
| Glucose Metabolism to CO2 and Lipids | With Insulin (40 ng/mL) | 175 µg/mL | 31% | < 0.05 |
Data extracted from a study on isolated rat adipocytes.[4]
Table 2: Effects of Sulfonylureas on Reactive Oxygen Species (ROS) Production and Apoptosis in MIN6 Pancreatic β-Cells
| Compound | Concentration (µM) | % Increase in ROS Production | % Increase in Apoptotic Cells |
| Glibenclamide | 0.1 - 10 | Concentration-dependent increase | Significantly increased |
| Glimepiride | 0.1 - 10 | Concentration-dependent increase | Significantly increased |
| Gliclazide | Up to 10 | No significant effect | No significant effect |
Data is generalized from a study on the MIN6 cell line. While specific data for this compound was not available, these findings on other sulfonylureas suggest a potential class effect that could be investigated for this compound.[5]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)
| Cell Type | This compound Concentration | Observation |
| Caenorhabditis elegans | Not specified | Significant increase in red/green fluorescent ratio of JC-1 dye, indicating higher MMP. |
| Human hepatic cells (HL-7702) | 200 µmol/L | Significant increase in MMP. |
Data from a study investigating the anti-aging effects of this compound.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound's cellular mechanisms.
Pancreatic β-Cell Culture (MIN6 and INS-1E cell lines)
Objective: To maintain and propagate pancreatic β-cell lines for subsequent experiments.
Materials:
-
MIN6 or INS-1E cells
-
DMEM (High Glucose for MIN6) or RPMI-1640 (for INS-1E)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
HEPES
-
β-mercaptoethanol (for MIN6)
-
Sodium Pyruvate (for INS-1E)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare the appropriate complete growth medium for your chosen cell line, supplementing the base medium with the required concentrations of FBS, antibiotics, and other specific reagents.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a new culture flask at the recommended density.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a lower density.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the effect of this compound on insulin secretion from pancreatic β-cells in response to different glucose concentrations.
Materials:
-
Cultured pancreatic β-cells (e.g., MIN6)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2 mM; high concentration, e.g., 20 mM)
-
This compound stock solution
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Seed β-cells into a 24-well plate and culture until they reach the desired confluency.
-
Wash the cells with PBS and then pre-incubate in KRBH buffer with low glucose (2 mM) for 2 hours to bring the cells to a basal state.
-
Aspirate the pre-incubation buffer and replace it with fresh KRBH buffer containing low glucose (2 mM) with or without different concentrations of this compound. Incubate for 1 hour and collect the supernatant.
-
Next, replace the buffer with KRBH containing high glucose (20 mM) with or without the same concentrations of this compound. Incubate for another hour and collect the supernatant.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., pancreatic β-cells, hepatocytes)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To detect and quantify this compound-induced apoptosis.
Materials:
-
Cultured cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Cellular Mechanisms with Graphviz
This compound's Primary Mechanism of Action in Pancreatic β-Cells
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of this compound on glucose transport in rat adipocytes in the absence of changes in insulin binding and receptor-associated tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of sulfonylureas on production of reactive oxygen species and apoptosis in cultured pancreatic beta-cell line, MIN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-aging effects of this compound depend on mitochondrial complex-II and the production of mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Chlorpropamide
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of chlorpropamide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a weakly acidic drug with a pKa of approximately 5.0 and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Its aqueous solubility is highly pH-dependent. At a pH below its pKa, the molecule remains in its less soluble, unionized form. It is practically insoluble in water but is soluble in ethanol and acetone.[3][4]
Q2: What is the quickest way to improve the solubility of this compound for a preliminary in vitro experiment?
For rapid, small-scale experiments, pH adjustment is often the most straightforward method. By increasing the pH of the aqueous solution to a value above the pKa of this compound (pKa ≈ 5.0), the drug will ionize and become more soluble.[2][5][6] Adding a base like sodium hydroxide to your buffer until the desired pH is reached can significantly increase solubility. However, be mindful of the potential for precipitation if the pH is altered, for instance, by mixing with other solutions of different pH.[1][7]
Q3: I'm observing precipitation when I dilute my this compound stock solution. How can I prevent this?
Precipitation upon dilution is a common issue, especially when using co-solvents or pH-adjusted stock solutions. This occurs because the concentration of the solubilizing agent (co-solvent or the effect of the high pH) is reduced below the level required to keep the drug in solution. To mitigate this, you can:
-
Use a higher concentration of the co-solvent in the final solution, if tolerated by the experimental system.
-
Employ a stabilizing agent, such as a surfactant or a hydrophilic polymer, in the dilution medium.[8]
-
Consider creating a solid dispersion or a cyclodextrin complex, which can provide more robust solubility enhancement and reduce the risk of precipitation upon dilution.[9][10][11]
Q4: What are the best long-term strategies for formulating this compound with enhanced aqueous solubility for in vivo studies?
For in vivo applications, more advanced formulation strategies are recommended to ensure stable and reproducible drug delivery. The most promising approaches include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[9][11][12] This can lead to the drug being in an amorphous state, which has higher solubility and dissolution rates compared to the crystalline form.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex with a hydrophilic exterior that is more water-soluble.[10][14][15][16]
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and solubility.[17][18][19][20][21][22] Techniques like nanosuspensions can be explored.
Q5: Can I use co-solvents to dissolve this compound? Which ones are recommended?
Yes, co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs.[8][14][23][24][25][26] For this compound, common water-miscible organic solvents in which it is soluble can be used as co-solvents. These include:
The selection of a co-solvent will depend on the specific requirements of your experiment, including toxicity and compatibility with other components in your formulation.[23][27]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in neutral buffer (e.g., PBS pH 7.4). | This compound is a weak acid and is poorly soluble at neutral and acidic pH.[5] | Increase the pH of the buffer to > 6.0 using a suitable base (e.g., NaOH).[4] Alternatively, prepare a stock solution in a co-solvent like ethanol and then dilute it into the buffer, ensuring the final co-solvent concentration is sufficient to maintain solubility. |
| Precipitate forms immediately after adding a this compound stock solution (in organic solvent) to an aqueous buffer. | The organic solvent concentration is too low in the final mixture to keep the drug dissolved. | Increase the percentage of the co-solvent in the final solution. Prepare a more concentrated stock to minimize the dilution factor. Consider using a surfactant in the aqueous phase to improve wetting and stability.[8] |
| The prepared this compound solution is cloudy or shows signs of precipitation over time. | The solution is supersaturated and thermodynamically unstable. The drug may be slowly converting to a less soluble crystalline form. | Prepare fresh solutions before each experiment. If long-term stability is required, consider formulating this compound as a solid dispersion or a cyclodextrin complex.[9][10] |
| Inconsistent results in bioassays. | Variable solubility and dissolution of this compound between experiments. Precipitation of the drug in the assay medium. | Ensure complete dissolution of this compound before use. Validate the solubility and stability of your formulation under the specific assay conditions (temperature, pH, media components). Employ a formulation with robust solubility enhancement, such as a solid dispersion or cyclodextrin complex, for better consistency.[9][10] |
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water (pH 3) | 0.15 mg/mL | [4] |
| Water (pH 6) | 2.2 mg/mL | [4][28] |
| Water (37 °C) | 258 mg/L | [28] |
| Ethanol (95%) | Soluble | [3] |
| Methanol | Freely Soluble | [3] |
| Acetone | Freely Soluble | [3] |
| Diethyl ether | Slightly Soluble | [3] |
| Chloroform | Moderately Soluble | [28] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To prepare an aqueous solution of this compound by adjusting the pH.
-
Materials: this compound powder, deionized water, 0.1 M Sodium Hydroxide (NaOH), pH meter, magnetic stirrer, and stir bar.
-
Procedure:
-
Weigh the desired amount of this compound powder and add it to a volume of deionized water.
-
Place the suspension on a magnetic stirrer.
-
Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved. The pH should be above 6.0 for significant solubility enhancement.[4]
-
Record the final pH and volume of the solution.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.[9][11]
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both components in a minimal amount of ethanol with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid can be ground and sieved to obtain a fine powder with improved dissolution characteristics.[9]
-
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.
-
Materials: this compound, β-cyclodextrin, Mortar and pestle, Water, Ethanol.
-
Procedure:
-
Weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of water to moisten it.
-
Triturate the moistened β-cyclodextrin to obtain a homogeneous paste.
-
Add the this compound to the paste and continue kneading for 30-45 minutes.
-
During kneading, add a sufficient quantity of ethanol to maintain a paste-like consistency.
-
Dry the resulting product at 40-50°C until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Visualizing Experimental Workflows and Concepts
Caption: Workflow for solubilizing this compound.
Caption: Factors affecting this compound solubility.
References
- 1. brieflands.com [brieflands.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scielo.br [scielo.br]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. Kinetic analysis of this compound dissolution from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ajprd.com [ajprd.com]
- 13. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. iipseries.org [iipseries.org]
- 21. mdpi.com [mdpi.com]
- 22. scifiniti.com [scifiniti.com]
- 23. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 24. Cosolvency | PPTX [slideshare.net]
- 25. Co-solvency: Significance and symbolism [wisdomlib.org]
- 26. Cosolvent - Wikipedia [en.wikipedia.org]
- 27. longdom.org [longdom.org]
- 28. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing and preventing severe hypoglycemia in Chlorpropamide animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing severe hypoglycemia in animal studies involving chlorpropamide.
Troubleshooting Guides
Issue: Animal is showing signs of severe hypoglycemia (lethargy, tremors, seizures).
Immediate Action Plan:
-
Confirm Hypoglycemia: If possible, obtain a quick blood glucose reading using a glucometer. A blood glucose level below 60 mg/dL is considered hypoglycemic in most rodent species.[1]
-
Administer Oral Glucose (if conscious and able to swallow):
-
Administer Intravenous Dextrose (if unconscious or unresponsive to oral glucose):
-
Continuous Monitoring:
-
Monitor blood glucose levels every 15-30 minutes until the animal is stable.
-
Observe for the resolution of clinical signs.
-
-
Provide Nutritional Support:
-
Once the animal is stable and conscious, provide small amounts of food at 1-2 hour intervals to counteract the long-acting effects of this compound.[2]
-
-
Adjust this compound Dosage:
-
Re-evaluate the this compound dose. If it is determined to be too high, a reduction of at least 10-50% is recommended.[2]
-
Issue: How to prevent hypoglycemia during a this compound study?
Preventative Measures:
-
Appropriate Dosing:
-
Start with a conservative dose of this compound and titrate upwards based on the animal's response. Elderly, debilitated, or malnourished animals are particularly susceptible to hypoglycemia and require lower initial doses.[3][4]
-
Be aware that the hypoglycemic effect of a stable daily dose of this compound may not be fully apparent for 5 to 7 days.[5]
-
-
Consistent Feeding Schedule:
-
Regular Blood Glucose Monitoring:
-
Implement a regular blood glucose monitoring schedule, especially during the initial phase of the study and after any dose adjustments.
-
-
Acclimatization:
-
Allow animals to acclimate to their environment and handling procedures to minimize stress, which can affect blood glucose levels.[8]
-
-
Avoid Co-administration of Potentiating Drugs:
-
Be cautious when co-administering other drugs that may potentiate the hypoglycemic effect of this compound, such as nonsteroidal anti-inflammatory agents and certain sulfonamides.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to hypoglycemia?
A1: this compound is a sulfonylurea drug that lowers blood glucose by stimulating the release of insulin from the beta cells of the pancreas.[6][10] It achieves this by binding to and inhibiting ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic beta cells.[10][11] This inhibition leads to membrane depolarization, which opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion and a decrease in blood glucose levels.[6][10] this compound can also enhance the sensitivity of peripheral tissues to insulin and inhibit hepatic gluconeogenesis (glucose production by the liver).[10]
Q2: What are the typical clinical signs of hypoglycemia in laboratory animals?
A2: The clinical signs of hypoglycemia can vary in severity and may include:
-
Quietness and inappetence[2]
-
Hunger[2]
-
Restlessness[2]
-
Shivering[2]
-
Ataxia (uncoordinated movements)[2]
-
Disorientation[2]
-
Convulsions and coma in severe cases[2]
Q3: What is the recommended starting dose of this compound in rats to avoid severe hypoglycemia?
A3: While the optimal dose can vary, studies in rats have used doses around 150 mg/kg and have been well-tolerated in longer-term studies.[3] However, it is crucial to start with a lower dose and carefully monitor the animals' response, as individual sensitivity can vary.
Q4: How long do the hypoglycemic effects of this compound last in animals?
A4: this compound has a long biological half-life, averaging about 36 hours.[3][5] Its hypoglycemic effect can persist for at least 24 hours after a single oral dose.[3] Due to this long duration of action, animals that experience hypoglycemia require careful monitoring and frequent feeding for at least 3 to 5 days.[3]
Q5: Can I administer glucose intraperitoneally (IP) in an emergency?
A5: While intravenous administration is the preferred route for severe hypoglycemia, intraperitoneal (IP) dextrose administration can be an alternative if IV access is difficult. Studies have shown that IP dextrose can raise serum glucose levels, although the peak concentration may be lower and the time to peak may be longer compared to the IV route.[12]
Data Presentation
Table 1: this compound Dosage and Effects in Rodents
| Animal Model | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Rat | 150 | Not Specified | Well-tolerated in 12-month toxicity studies | [3] |
| Rat | 250 | Not Specified | Suppression of spermatogenesis in 6-12 month studies | [3] |
| Rat (IPN) | 580 | Intraperitoneal | LD50 | [6] |
| Mouse | 3 and 10 | In drinking water | Used in anti-aging studies without significant impact on blood glucose | [13] |
Table 2: Emergency Glucose Dosing for Hypoglycemia in Animals
| Treatment | Animal Status | Dosage | Route | Key Considerations | Reference |
| Glucose solution / Corn syrup | Conscious, able to swallow | 1 g/kg body weight | Oral | Administer carefully to avoid aspiration. | [2] |
| 50% Dextrose Solution | Unconscious or severe signs | 1-5 mL | Slow Intravenous Injection (over 10 min) | Dilute to 10% or less solution. Goal is to reverse clinical signs. | [2][14] |
| 50% Dextrose Solution | IV access unavailable | 500 mg/kg | Intraperitoneal | Slower onset and lower peak glucose compared to IV. | [12] |
Experimental Protocols
Protocol: Blood Glucose Monitoring in Rodents
-
Animal Restraint: Gently restrain the mouse or rat. For mice, various restraint devices are available. For rats, manual restraint may be sufficient for trained individuals.
-
Site Preparation: Clean the tip of the tail with a 70% ethanol wipe and allow it to dry.[15]
-
Blood Collection:
-
Make a small nick at the very tip of the tail using a sterile lancet or scalpel blade.
-
Gently "milk" the tail from the base to the tip to obtain a small drop of blood.[15]
-
-
Glucose Measurement:
-
Apply the drop of blood to a glucose test strip inserted into a calibrated glucometer.
-
Record the blood glucose reading.
-
-
Post-Procedure Care: Apply gentle pressure to the tail tip with a clean gauze pad to stop any bleeding.
Protocol: Oral Gavage of Glucose Solution in Rodents
-
Animal Restraint: Hold the animal firmly by the scruff of the neck to prevent movement and biting.
-
Gavage Needle Insertion:
-
Gently insert a sterile, ball-tipped gavage needle into the side of the mouth.
-
Guide the needle along the roof of the mouth towards the esophagus. The animal should swallow the needle.[16] Do not force the needle.
-
-
Solution Administration: Once the needle is properly positioned in the esophagus, slowly administer the calculated dose of the glucose solution.
-
Needle Removal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress or regurgitation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in pancreatic beta-cells.
Experimental Workflow for Managing Severe Hypoglycemia
Caption: Workflow for the emergency management of severe hypoglycemia.
References
- 1. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. ccjm.org [ccjm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side Effects of Diabinese (this compound), Interactions [medicinenet.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. INTRAPERITONEAL DEXTROSE ADMINISTRATION AS AN ALTERNATIVE EMERGENCY TREATMENT FOR HYPOGLYCEMIC YEARLING CALIFORNIA SEA LIONS (ZALOPHUS CALIFORNIANUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-aging effects of this compound depend on mitochondrial complex-II and the production of mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vettimes.com [vettimes.com]
- 15. mmpc.org [mmpc.org]
- 16. protocols.io [protocols.io]
Technical Support Center: Optimizing Chlorpropamide Dosage for Consistent Research Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorpropamide in research models. Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-generation sulfonylurea drug that primarily functions by lowering blood glucose levels.[1] Its main mechanism involves the stimulation of insulin release from pancreatic β-cells.[2] It achieves this by binding to and blocking ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[2] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[2]
Q2: Are there any secondary or extrapancreatic mechanisms of action for this compound?
Yes, beyond its effects on insulin secretion, this compound is thought to have extrapancreatic effects that contribute to its hypoglycemic action.[3] It may increase the sensitivity of peripheral tissues to insulin, thereby enhancing glucose uptake and utilization. Additionally, it can reduce the production of glucose in the liver (hepatic gluconeogenesis).[4] Some studies have also shown that this compound can inhibit Na+/K+-ATPase and stimulate a high-affinity cyclic AMP (cAMP)-phosphodiesterase in liver plasma membranes.[1]
Q3: How should I prepare this compound for administration in animal models?
The preparation of this compound depends on the intended route of administration. For oral administration (PO) or intravenous (IV) injection in mice, this compound can be diluted in a vehicle of 5% DMSO and 95% distilled water.[5] For oral administration in rats, a 10% sucrose solution can be used to improve palatability and voluntary intake.[6] It is crucial to ensure the substance is sterile for all parenteral routes.[7] The stability of this compound can be affected by acid and alkaline hydrolysis, oxidation, and photodegradation, so fresh preparation and proper storage are recommended.[8]
Q4: What are the typical dosage ranges for this compound in common research models like rats and mice?
Dosage can vary significantly based on the research model, the specific strain, and the experimental goals. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. However, based on published studies, the following ranges can be used as a starting point:
-
Mice (C57BL/6N): 3 and 10 mg/kg administered in drinking water.[5]
-
Rats (Brattleboro): 20 mg/100 g of body weight administered via subcutaneous injection daily.[9]
It is important to note that converting human doses to animal doses should be done carefully, considering the differences in metabolism and body surface area.
Troubleshooting Guide
Q1: I am observing high variability in the glucose-lowering effect of this compound between my experimental animals. What could be the cause?
High variability is a common challenge in in vivo studies. Several factors could contribute to this inconsistency:
-
Inaccurate Dosing: Ensure precise calculation of the dose based on the most recent body weight of each animal. For oral gavage, ensure the entire dose is administered correctly without spillage or regurgitation.
-
Stress-Induced Hyperglycemia: Handling and injection procedures can cause stress, leading to a temporary increase in blood glucose that can mask the effect of this compound. Acclimatize the animals to handling and injection procedures before the start of the experiment.
-
Animal Strain and Genetics: Different strains of mice and rats can have varying sensitivities to drugs. Ensure you are using a consistent strain and consider potential genetic variations that might influence drug metabolism.
-
Food Intake: The hypoglycemic effect of sulfonylureas is influenced by food intake.[4] Standardize the feeding schedule of your animals to ensure consistent food consumption before and during the experiment.
-
Dehydration: Dehydration can affect drug distribution and renal clearance. Ensure animals have free access to water.
Q2: My results are inconsistent from one experiment to another, even with the same animal model and dosage. What should I check?
Inconsistency between experiments can often be traced to subtle variations in the experimental protocol:
-
Drug Solution Stability: this compound solutions can degrade over time, especially when exposed to light or non-neutral pH.[8] Always prepare fresh solutions for each experiment and protect them from light.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own biological effects. Always include a vehicle-only control group in your experiments to account for these effects.
-
Circadian Rhythm: Glucose metabolism and insulin sensitivity can vary throughout the day. Performing your experiments at the same time each day can help reduce this variability.
-
Health Status of Animals: Subclinical infections or other health issues can significantly impact metabolic parameters. Ensure all animals are healthy before starting an experiment.
Q3: I am concerned about the risk of hypoglycemia in my research animals. How can I mitigate this?
Hypoglycemia is a known side effect of this compound, especially at higher doses.[1]
-
Start with a Low Dose: Begin with the lowest dose reported in the literature and perform a dose-escalation study to find the optimal dose that achieves the desired effect without causing severe hypoglycemia.
-
Monitor Blood Glucose Levels: Regularly monitor the blood glucose levels of your animals, especially during the initial phase of the study and after any dose adjustments.
-
Provide Ready Access to Food and Water: Ensure that animals have ad libitum access to food and water, as this can help them counteract a drop in blood glucose.[4]
-
Observe for Clinical Signs: Be vigilant for signs of hypoglycemia, which can include lethargy, tremors, and seizures. If these signs are observed, provide a source of glucose (e.g., dextrose gel) and consult with a veterinarian.
Data Presentation
Table 1: Reported Dosages of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| Mice (C57BL/6N) | 3 and 10 mg/kg | In drinking water | Water | [5] |
| Mice (C57BL/6N) | 2 mg/mL | Oral (PO) | 5% DMSO + 95% Di water | [5] |
| Mice (C57BL/6N) | 0.5 mg/mL | Intravenous (IV) | 5% DMSO + 95% Di water | [5] |
| Rats (Brattleboro) | 20 mg/100 g body wt | Subcutaneous (s.c.) | Not specified | [9] |
Table 2: Human to Animal Dose Conversion Factors
To estimate a starting dose in an animal model based on a human dose, the following conversion factors, based on body surface area, can be used. It is important to note that these are estimations and should be followed by a dose-response study.
| Species | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Mouse | 12.3 |
| Rat | 6.2 |
Note: These conversion factors are approximations and can vary based on the specific strain and age of the animal.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted to your specific experimental needs and institutional guidelines.
-
Animal Preparation: Weigh the rat to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred.[10]
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 18-20 gauge for adult rats) with a ball tip to prevent esophageal injury.[10]
-
Restraint: Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Dose Administration: Once the needle is in the correct position (in the stomach), slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.[10]
Protocol 2: Subcutaneous Injection in Rats
This protocol provides a general procedure for subcutaneous injection in rats.
-
Preparation: Prepare the this compound solution in a sterile syringe with an appropriate needle (typically 25-27 gauge).[5][11]
-
Injection Site: The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades.[5]
-
Restraint: Restrain the rat and lift a fold of skin to create a "tent".
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a different site with a new sterile needle and syringe.
-
Injection: If no blood is aspirated, slowly inject the solution.
-
Post-Injection Care: Withdraw the needle and gently massage the injection site to help disperse the solution. Return the animal to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Caption: Primary signaling pathway of this compound in pancreatic β-cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. This compound action on renal concentrating mechanism in rats with hypothalamic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Addressing Chlorpropamide instability in long-term storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Chlorpropamide during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For routine laboratory use and long-term storage, it is recommended to store this compound in a closed container at room temperature, between 15°C and 30°C (59°F and 86°F), protected from heat, moisture, and direct light.[1][2] For extended long-term storage (≥ 4 years), refrigeration at 4°C is also a viable option.[3] It is crucial to prevent freezing.[1]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: It undergoes hydrolysis in both acidic and alkaline conditions, leading to the cleavage of the sulfonylurea bond.[4][5] The primary degradation product of hydrolysis is p-chlorobenzenesulfonamide (CBSA).[4][6][7]
-
Oxidation: The molecule is prone to oxidative degradation.[8]
-
Photodegradation: Exposure to light can induce degradation.[4][8]
Q3: Are there any known excipient incompatibilities with this compound?
A3: Yes, studies have indicated potential incompatibilities between this compound and certain excipients. Specifically, interactions have been observed with magnesium stearate and sodium lauryl sulfate, which can affect the stability of the drug.[9]
Troubleshooting Guides
Problem 1: I am observing unexpected degradation of my this compound stock solution.
-
Question: What could be causing the degradation of my this compound solution? Answer: Several factors could be at play. First, verify the pH of your solution; this compound is unstable in acidic and alkaline aqueous solutions.[5] Second, ensure the solution is protected from light, as it is known to be photosensitive.[4][8] Finally, consider the possibility of oxidative degradation, which can be accelerated by the presence of certain metal ions or peroxides.[8]
-
Question: How can I prevent the degradation of my stock solution? Answer: To minimize degradation, prepare stock solutions in a neutral, buffered solvent and store them in amber vials or wrap the container in aluminum foil to protect from light.[10] If possible, prepare fresh solutions for each experiment. For longer-term storage, consider storing aliquots at -20°C, as this has been shown to provide the best stability for sulfonylureas in biological samples.[11]
Problem 2: My experimental results are inconsistent when using this compound.
-
Question: Why am I seeing variability in my experimental outcomes? Answer: Inconsistent results can often be traced back to the degradation of this compound. If the drug has degraded, its effective concentration will be lower than expected, leading to variable biological effects. Additionally, the degradation products themselves may have unintended biological activities or interfere with your assay.
-
Question: How can I ensure the integrity of this compound in my experiments? Answer: It is crucial to periodically assess the purity of your this compound stock. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), can be used to quantify the amount of intact drug and detect the presence of degradation products.[7][8] Refer to the experimental protocols section for a detailed HPLC method.
Data on this compound Stability
The following table summarizes the known stability of this compound under various stress conditions.
| Stress Condition | Parameters | Observation | Primary Degradation Product | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl, heated | Significant degradation | p-chlorobenzenesulfonamide | [4][5] |
| Alkaline Hydrolysis | 0.1 N NaOH, heated | Significant degradation | p-chlorobenzenesulfonamide | [4] |
| Oxidative Degradation | 30% H₂O₂, room temp. | Prone to degradation | Oxidized derivatives | [4][8] |
| Thermal Degradation | Heated at high temp. | Relatively stable | Minimal degradation | [8] |
| Photodegradation | Exposure to UV/Vis light | Degradation observed | Photolytic products | [4][8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its primary degradation product, p-chlorobenzenesulfonamide.[7][8]
1. Materials and Reagents:
-
This compound reference standard
-
p-chlorobenzenesulfonamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150mm × 4.6mm; 5μm particle size) or equivalent C18 column[8]
-
Mobile Phase: Phosphate buffer (pH 4.5), methanol, and acetonitrile (30:63:7 v/v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[8]
3. Preparation of Solutions:
-
Phosphate Buffer (pH 4.5): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water and adjust the pH to 4.5 with orthophosphoric acid.
-
Standard Solution: Accurately weigh and dissolve this compound and p-chlorobenzenesulfonamide reference standards in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the this compound sample to be tested in the mobile phase to achieve a concentration within the calibration range.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks of this compound and p-chlorobenzenesulfonamide based on their retention times compared to the standards.
-
Quantify the amount of this compound and its degradation product in the sample using the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[4][8]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 6, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase.
-
Analyze the samples by the stability-indicating HPLC method.
2. Alkaline Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
Analyze the samples by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Analyze the samples by HPLC.
4. Thermal Degradation:
-
Place solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified period.
-
At each time point, withdraw a sample, allow it to cool, and prepare a solution in the mobile phase.
-
Analyze the samples by HPLC.
5. Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
At each time point, withdraw an aliquot and analyze by HPLC.
-
A control sample should be kept in the dark under the same conditions.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: A general experimental workflow for a this compound stability study.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Stability-indicating high-performance liquid chromatographic determination of this compound, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Experimental Outcomes with Chlorpropamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorpropamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation sulfonylurea drug that primarily functions by stimulating the release of insulin from pancreatic β-cells.[1][2][3] It achieves this by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[1][3] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][3]
Q2: Are there secondary mechanisms of action for this compound that could affect my experiments?
Yes, in addition to its primary role as an insulin secretagogue, this compound has been shown to have extrapancreatic effects. These include increasing the sensitivity of peripheral tissues to insulin, which enhances glucose uptake and utilization.[3] It may also inhibit hepatic gluconeogenesis, the process by which the liver produces glucose.[3][4] These secondary actions can contribute to its overall hypoglycemic effect and should be considered when designing experiments.
Q3: What are the common causes of variability in experimental results with this compound?
Variability in experimental outcomes with this compound can arise from several factors:
-
Compound Stability and Storage: this compound's stability is pH-dependent. It is more stable in alkaline solutions and can degrade under acidic conditions, especially at temperatures above 25°C.[5] Improper storage or use of inappropriate buffers can lead to degradation and loss of activity.
-
Experimental Conditions: Factors such as pH and temperature of the incubation medium can influence the drug's activity and the cellular response.[6][7]
-
Cell Culture Conditions: The type of cell line or islet preparation, cell passage number, and the presence of serum proteins in the culture medium can impact the effective concentration and activity of this compound.[8][9]
-
Drug Interactions: In both in vivo and in vitro settings, other compounds present can interfere with this compound's action. For example, drugs that are highly protein-bound can displace this compound, increasing its free concentration.[10][11]
-
Assay Interference: this compound may interfere with certain assay detection methods, such as those that are fluorescence-based.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Insulin Secretion
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., ethanol, acetone, or chloroform) and store at 4°C for up to 4 years.[9] 2. Check Buffer pH: Ensure the experimental buffer is at a physiological or slightly alkaline pH, as acidic conditions can lead to degradation.[5] |
| Suboptimal Drug Concentration | 1. Perform a Dose-Response Curve: The effective concentration of this compound can vary between cell lines and experimental conditions. A dose-response experiment will help determine the optimal concentration for your specific assay. 2. Consider Protein Binding: If using serum-containing media, be aware that this compound binds to plasma proteins, which can reduce its free concentration.[13] You may need to use a higher nominal concentration in the presence of serum. |
| Cell Health and Viability | 1. Assess Cell Viability: Use a standard viability assay (e.g., trypan blue exclusion or an ATP-based assay) to ensure cells are healthy before and after the experiment. 2. Check for Apoptosis: Prolonged exposure to high concentrations of some sulfonylureas has been linked to β-cell apoptosis in vitro.[14] Consider reducing the incubation time or drug concentration. |
| Blunted Cellular Response | Prolonged pre-incubation with this compound can lead to a blunted insulin secretory response to subsequent glucose challenges.[2] Consider shorter pre-incubation times or a drug-free recovery period. |
Issue 2: High Variability in Glucose Uptake Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure Uniform Cell Plating: Inconsistent cell numbers per well will lead to variable glucose uptake. Use a cell counter to ensure accurate and consistent seeding density. 2. Normalize to Protein Content: After the assay, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the glucose uptake data to the total protein content in each well. |
| Assay Background Interference | 1. Include Proper Controls: Use a known inhibitor of glucose transport (e.g., cytochalasin B) to determine the background signal in your assay. 2. Check for this compound Interference: If using a fluorescence-based glucose uptake assay, run a control with this compound alone to check for any autofluorescence that could interfere with the signal.[12] |
| Variability in Reagent Addition | 1. Use a Master Mix: Prepare a master mix of your reagents (e.g., radiolabeled glucose analog, this compound) to add to all wells to minimize pipetting errors. 2. Precise Timing: Ensure consistent timing for all incubation steps, especially the addition of the glucose analog and the termination of the assay. |
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | >90% | [2] |
| Protein Binding | 90% | [2] |
| Elimination Half-Life | 36 hours | [2] |
| Time to Peak Plasma Concentration | 3 to 5 hours | [2] |
| Metabolism | <1% | [2] |
| Excretion | Renal | [2] |
Table 2: Factors Influencing this compound's Effects
| Factor | Effect | Reference |
| Renal Impairment | Slower removal from the body, increasing the risk of hypoglycemia. | [15] |
| Liver Disease | Slower removal from the body, potentially increasing effects. | [15] |
| Age (Elderly) | More likely to have age-related liver or kidney problems, may require dose adjustment. | [15] |
| Alcohol | May cause facial flushing and has the potential to cause hypoglycemia or hyperglycemia. | [10][16][17] |
| Thiazide Diuretics | May increase blood glucose, reducing the effect of this compound. | [10] |
| Highly Protein-Bound Drugs | Can displace this compound from plasma proteins, increasing its free concentration and risk of hypoglycemia. | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol is adapted from methods used for other sulfonylureas and is suitable for pancreatic islets or insulin-secreting cell lines (e.g., INS-1, MIN6).
-
Cell/Islet Preparation:
-
Culture pancreatic islets or insulin-secreting cells to the desired confluency in a 24-well plate.
-
Prior to the assay, gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and 0.5% BSA.
-
Pre-incubate the cells in the low-glucose KRB buffer for 45-60 minutes at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRB buffer containing:
-
Basal Control: Low glucose (2.8 mM)
-
Stimulated Control: High glucose (e.g., 16.7 mM)
-
This compound Treatment: Low glucose (2.8 mM) + desired concentration of this compound (e.g., 100-600 µM). A dose-response is recommended.
-
Positive Control (Optional): High glucose (16.7 mM) + KCl (e.g., 30 mM) to induce maximal depolarization-dependent insulin secretion.
-
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Store the supernatant at -80°C until analysis.
-
Measure the insulin concentration in the supernatant using a suitable method, such as an ELISA or RIA kit.
-
To normalize the results, lyse the cells remaining in the wells and measure the total protein or DNA content.
-
Protocol 2: 2-Deoxyglucose (2-DOG) Uptake Assay with this compound
This protocol is designed to measure the effect of this compound on glucose uptake in insulin-sensitive cell lines like 3T3-L1 adipocytes or L6 myotubes.
-
Cell Preparation:
-
Seed and differentiate cells in a 24-well plate.
-
Wash the cells twice with a glucose-free KRB buffer.
-
Incubate the cells in the glucose-free KRB buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
-
Treatment and Glucose Uptake:
-
Aspirate the starvation buffer.
-
Add KRB buffer containing:
-
Basal Control: Vehicle control.
-
Positive Control: Insulin (e.g., 100 nM).
-
This compound Treatment: Desired concentration of this compound.
-
-
Pre-incubate for 20-30 minutes at 37°C.
-
Add radiolabeled 2-deoxy-D-[³H]glucose or [¹⁴C]glucose to each well to a final concentration of 0.1-1.0 µCi/mL, along with unlabeled 2-DOG to a final concentration of 10-100 µM.
-
Incubate for 5-10 minutes at 37°C.
-
-
Termination and Lysis:
-
To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).
-
-
Measurement and Normalization:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Use a portion of the cell lysate to determine the total protein concentration for normalization of the results.
-
Mandatory Visualizations
References
- 1. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of prolonged in vitro exposure to sulphonylureas on the function and survival of human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of this compound with serum albumin: Effect on advanced glycated end (AGE) product fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHROMATOGRAPHIC STUDIES OF this compound INTERACTIONS WITH NORMAL AND GLYCATED HUMAN SERUM ALBUMIN BASED ON AFFINITY MICROCOLUMNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enlarged glycemic variability in sulfonylurea-treated well-controlled type 2 diabetics identified using continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute tolbutamide administration alone or combined with insulin enhances glucose uptake in the perfused rat hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorpropamide Pharmacokinetics in Hepatic and Renal Impairment Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of hepatic and renal impairment on the pharmacokinetics of Chlorpropamide.
Frequently Asked Questions (FAQs)
Q1: What is the general pharmacokinetic profile of this compound in healthy individuals?
This compound is a long-acting, first-generation sulfonylurea used to treat type 2 diabetes mellitus. In healthy adults, it is well-absorbed after oral administration, with peak plasma concentrations occurring within 3 to 5 hours. The drug has a long elimination half-life of approximately 36 hours and is highly bound to plasma proteins (around 90%). A stable plasma level is typically reached after about three days of continuous use. More than 99% of this compound is excreted unchanged by the kidneys through a process involving glomerular filtration, reabsorption, and tubular secretion.[1]
Q2: How does renal impairment affect the pharmacokinetics of this compound?
Renal impairment significantly alters the pharmacokinetics of this compound, primarily because it is almost entirely eliminated by the kidneys.[1] In individuals with reduced kidney function, the elimination half-life of this compound is prolonged, leading to drug accumulation and an increased risk of severe and prolonged hypoglycemia.[2] For this reason, this compound is generally not recommended for use in patients with moderate to severe chronic kidney disease (stages 3 to 5).[3] Dose adjustments and careful monitoring are crucial for any patient with renal insufficiency receiving this compound.[4]
Q3: What is the impact of hepatic impairment on this compound pharmacokinetics?
The liver metabolizes a portion of this compound, with studies suggesting that up to 80% of a dose may be metabolized, primarily through 2-hydroxylation by CYP2C9 and CYP2C19 enzymes.[5][6] In patients with hepatic impairment, the metabolism of this compound may be reduced, leading to higher plasma concentrations.[7] Furthermore, liver disease can diminish the body's ability to produce glucose (gluconeogenesis), which further increases the risk of hypoglycemia when taking sulfonylureas.[7] Therefore, cautious use and conservative dosing are recommended in patients with liver disease.[4][8] Rare cases of cholestatic jaundice have been associated with this compound use.[9]
Q4: Are there specific pharmacokinetic data available for this compound in patients with renal or hepatic impairment?
While it is well-established that renal and hepatic impairment alter this compound's pharmacokinetics, specific quantitative data from clinical studies, especially recent ones, are limited in publicly available literature. The tables below summarize the expected qualitative changes. Researchers needing precise quantitative data for modeling or clinical trial design may need to consult specialized pharmacokinetic databases or conduct dedicated studies.
Data Summary
Table 1: Impact of Renal Impairment on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Healthy Subjects | Patients with Renal Impairment | Citation |
| Glomerular Filtration Rate (GFR) | Normal | Reduced | |
| Elimination Half-life (t½) | ~ 36 hours | Significantly Prolonged | [2] |
| Renal Clearance (CLr) | Primary route of elimination | Significantly Decreased | [1] |
| Area Under the Curve (AUC) | Normal | Increased | [10] |
| Risk of Hypoglycemia | Present | Significantly Increased and Prolonged | [2][11] |
Table 2: Impact of Hepatic Impairment on this compound Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Healthy Subjects | Patients with Hepatic Impairment | Citation |
| Liver Function | Normal | Impaired | |
| Metabolism | Primarily by CYP2C9/19 | Potentially Decreased | [6][12] |
| Plasma Concentration | Normal | Potentially Increased | [7] |
| Risk of Hypoglycemia | Present | Increased (due to altered PK and reduced gluconeogenesis) | [7][12] |
| Potential Adverse Effects | Hypoglycemia | Hypoglycemia, Cholestatic Jaundice (rare) | [9] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of this compound in an animal model with induced renal impairment. | Reduced renal clearance is the expected outcome. The degree of elevation should correlate with the severity of renal impairment. | - Verify the extent of renal impairment through appropriate biomarkers (e.g., creatinine clearance, inulin clearance).- Ensure the analytical method for this compound quantification is validated.- Review literature for expected concentration ranges in similar models. |
| High variability in pharmacokinetic data within the hepatic impairment study group. | The effect of liver disease on drug metabolism can be highly variable and does not always correlate well with standard liver function tests. Factors like altered protein binding and blood flow contribute to this variability. | - Stratify the analysis based on the severity of hepatic impairment (e.g., using Child-Pugh scores).- Measure plasma protein binding of this compound, as changes can affect the free (active) drug concentration.- Consider the impact of portal-systemic shunting on first-pass metabolism. |
| Severe hypoglycemia observed in study subjects with mild renal or hepatic impairment. | Patients with even mild organ impairment can be highly sensitive to the hypoglycemic effects of long-acting sulfonylureas like this compound. Diminished gluconeogenic capacity in liver disease further exacerbates this risk. | - Implement stringent blood glucose monitoring protocols.- Have a clear protocol for managing hypoglycemic events.- Re-evaluate the starting dose and dose titration schedule for these populations. Conservative dosing is crucial.[4][13] |
Experimental Protocols
Key Experimental Methodologies
1. Subject Recruitment and Stratification:
-
Renal Impairment Studies: Subjects are typically categorized based on their estimated glomerular filtration rate (eGFR) into groups such as mild, moderate, severe, and end-stage renal disease (ESRD), along with a control group of healthy volunteers with normal renal function.
-
Hepatic Impairment Studies: Subjects are usually classified based on the Child-Pugh scoring system into mild (Class A), moderate (Class B), and severe (Class C) impairment, alongside a matched healthy control group.
2. Drug Administration and Sampling:
-
A single oral dose of this compound is administered to all subjects.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose for up to 72-96 hours or longer, depending on the expected half-life in the impaired population) to capture the full pharmacokinetic profile.
-
Urine samples are collected to determine the extent of renal excretion of the parent drug and any metabolites.
3. Bioanalytical Method:
-
A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of this compound and its major metabolites (e.g., 2-hydroxythis compound) in plasma and urine.
4. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Cmax (Maximum Concentration): The peak plasma concentration.
-
Tmax (Time to Maximum Concentration): The time to reach Cmax.
-
t½ (Elimination Half-life): The time for the plasma concentration to decrease by half.
-
CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound in impaired populations.
References
- 1. wjgnet.com [wjgnet.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. [The effect of renal insufficiency on the hypoglycemic action of sulfonylureas. Kinetics of this compound in a case of nephropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. cirrhosiscare.ca [cirrhosiscare.ca]
- 8. Hepatic effects of this compound: inhibition of glucagon-stimulated gluconeogenesis in perfused livers of fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics in Kidney Disease: Application to Rational Design of Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Antidiabetic drugs and kidney disease [smw.ch]
- 12. Effect of this compound on urinary excretion of water and solute in patients with diabetes insipidus and on water flow across isolated toad bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. estudogeral.uc.pt [estudogeral.uc.pt]
Technical Support Center: Chlorpropamide Side Effects in Clinical and Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of Chlorpropamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in clinical trials?
A1: The most frequently reported side effects in clinical studies include hypoglycemia, gastrointestinal disturbances, and skin reactions. The incidence of these effects can vary depending on the patient population and dosage.
Data Summary: Incidence of Common Clinical Side Effects of this compound
| Side Effect | Reported Incidence/Details | References |
| Hypoglycemia | Occurs in approximately 4-6% of patients. The risk is higher in the elderly and those with renal or hepatic impairment.[1] | [1] |
| Gastrointestinal Upset | Nausea, vomiting, or diarrhea occur in about 2-4% of patients.[1][2] Nausea has been reported in less than 5% of patients, with diarrhea, vomiting, anorexia, and hunger in less than 2%.[2] | [1][2] |
| Skin Reactions | Pruritus has been reported in less than 3% of patients.[2] Other allergic reactions like urticaria and maculopapular eruptions occur in approximately 1% or less of patients.[2] | [2] |
| Disulfiram-like Reaction | Affects about 3-5% of patients who consume alcohol while on the medication.[1] | [1] |
Q2: What is the mechanism behind this compound-induced hypoglycemia and how can we model this preclinically?
A2: this compound, like other sulfonylureas, stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.[3][4] This leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[3] This action is independent of blood glucose levels, which can lead to hypoglycemia.
Experimental Workflow: Assessing Sulfonylurea-Induced Hypoglycemia in Animal Models
Q3: Can you illustrate the signaling pathway for this compound-induced insulin secretion?
A3: Certainly. The diagram below details the molecular mechanism of action.
Signaling Pathway: this compound-Induced Insulin Secretion
References
- 1. Drug-Induced Hyponatremia: Insights into Pharmacological Mechanisms and Clinical Practice Management [mdpi.com]
- 2. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]
- 3. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Technical Support Center: Forced Degradation Studies of Chlorpropamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies on Chlorpropamide.
Frequently Asked Questions (FAQs)
Q1: I am not observing significant degradation of this compound under acidic or alkaline conditions. What should I do?
A1: this compound is known to be relatively stable under hydrolytic conditions.[1] If you are not seeing degradation, consider increasing the severity of the stress conditions. This can be achieved by:
-
Increasing the concentration of the acid or base (e.g., from 0.1N to 1N).[2]
-
Increasing the temperature of the reaction.
-
Extending the duration of the stress testing.[2]
It is recommended to aim for a degradation of 5-20% to ensure that the stability-indicating method is effective.
Q2: My chromatogram shows multiple small, unidentified peaks after oxidative stress. What could be the cause?
A2: Oxidative degradation can be complex and may produce several minor degradation products in addition to the major ones. These peaks could be due to:
-
Secondary degradation of the primary degradation products.
-
Interaction of the drug substance with impurities in the reagents.
-
The presence of multiple reactive sites on the this compound molecule.
To identify these peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the mass of the impurities and propose their structures.
Q3: Is it necessary to perform photostability testing if this compound is known to be relatively stable to light?
A3: Yes, according to ICH guidelines, photostability testing is a mandatory part of stress testing for new drug substances and products. Even if the drug is considered photostable, the study must be conducted to confirm this and to ensure that no photo-degradants are formed.
Q4: What is the primary degradation product of this compound?
A4: The primary and most commonly reported degradation product of this compound, particularly under hydrolytic conditions, is 4-Chlorobenzenesulphonamide.[2][3]
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in the HPLC analysis of stressed samples.
-
Possible Cause: Co-elution of the parent drug with one or more degradation products.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adjust the ratio of the organic and aqueous phases. A gradient elution may be necessary to resolve all peaks.
-
Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Adjust the pH of the Mobile Phase: The retention of ionizable compounds like this compound and its degradation products can be significantly affected by the pH of the mobile phase.
-
Issue 2: Inconsistent results in thermal degradation studies.
-
Possible Cause: Lack of uniform temperature control in the heating apparatus (e.g., oven, water bath).
-
Troubleshooting Steps:
-
Validate the Temperature of the Equipment: Use a calibrated thermometer to ensure the accuracy and uniformity of the temperature.
-
Ensure Proper Sealing of Containers: To prevent loss of solvent due to evaporation, which can concentrate the sample and affect degradation rates, ensure that the sample vials are tightly sealed.
-
Use a Consistent Sample Volume and Concentration: Variations in these parameters can lead to inconsistent results.
-
Experimental Protocols
Acidic Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Transfer a known volume of the stock solution into a flask and add an equal volume of 1N hydrochloric acid.
-
Reflux: Reflux the solution for 6-8 hours.[2]
-
Neutralization and Dilution: After cooling, neutralize the solution with 1N sodium hydroxide. Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Stress Condition: Transfer a known volume of the stock solution into a flask and add an equal volume of 1N sodium hydroxide.
-
Reflux: Reflux the solution for 6-8 hours.[2]
-
Neutralization and Dilution: After cooling, neutralize the solution with 1N hydrochloric acid. Dilute the sample with the mobile phase to a suitable concentration.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described above.
-
Stress Condition: Transfer a known volume of the stock solution into a flask and add an equal volume of a methanolic solution of hydrogen peroxide (3% v/v or 30% v/v).[2]
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilution: Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a petri dish or a suitable container.
-
Stress Condition: Expose the sample to a high temperature (e.g., 60-80°C) in a calibrated oven for a specified duration (e.g., 24-48 hours).
-
Sample Preparation for Analysis: After the stress period, dissolve a known amount of the sample in a suitable solvent and dilute it to the desired concentration with the mobile phase.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Stress Condition: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Dilution and Analysis: After the exposure period, dilute the samples as necessary and analyze them using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product |
| Acidic Hydrolysis | 1N HCl | 6-8 hours | Reflux | Not specified, but degradation is generally low.[1] | 4-Chlorobenzenesulphonamide[2] |
| Alkaline Hydrolysis | 1N NaOH | 6-8 hours | Reflux | Not specified, but degradation is generally low.[1] | 4-Chlorobenzenesulphonamide[2] |
| Oxidative Degradation | 3% or 30% H₂O₂ | 24 hours | Room Temp | Slight degradation observed.[1] | Not explicitly stated in the search results. |
| Thermal Degradation | Dry Heat | 24-48 hours | 60-80°C | Generally stable.[1] | Not applicable. |
| Photolytic Degradation | ICH Q1B conditions | As per guidelines | Ambient | Generally stable.[1] | Not applicable. |
Note: The percentage of degradation can vary significantly depending on the exact experimental conditions used.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Primary degradation pathway of this compound under hydrolytic stress.
References
Validation & Comparative
A Comparative Analysis of Chlorpropamide and Glibenclamide in Glycemic Control
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation sulfonylurea, Chlorpropamide, and the second-generation sulfonylurea, Glibenclamide (also known as Glyburide), in the management of type 2 diabetes. This analysis is supported by experimental data from key clinical trials, detailed experimental protocols, and visualizations of the drugs' mechanism of action.
Executive Summary
This compound and Glibenclamide are both effective oral hypoglycemic agents that stimulate insulin secretion from pancreatic β-cells. However, clinical evidence, primarily from the landmark UK Prospective Diabetes Study (UKPDS 33), reveals important differences in their safety and efficacy profiles. While both agents demonstrate comparable glycemic control in terms of HbA1c reduction, Glibenclamide is associated with a higher incidence of hypoglycemic events. Conversely, this compound has been linked to a greater degree of weight gain. The choice between these two sulfonylureas requires careful consideration of the patient's clinical characteristics and risk factors.
Data Presentation: Performance on Glycemic Control and Key Safety Parameters
The following tables summarize the comparative data from clinical studies, primarily referencing the UKPDS 33, a long-term, multicenter, randomized controlled trial that provides robust head-to-head comparison data.
Table 1: Comparative Efficacy in Glycemic Control (based on UKPDS 33) [1][2]
| Parameter | This compound | Glibenclamide | Conventional Therapy (Diet) |
| Median HbA1c (over 10 years) | 7.0% | 7.0% | 7.9% |
| Target Fasting Plasma Glucose (FPG) | < 6 mmol/L | < 6 mmol/L | Best achievable with diet |
Table 2: Comparative Safety Profile (based on UKPDS 33) [1]
| Parameter | This compound | Glibenclamide |
| Annual Rate of Major Hypoglycemic Episodes | 1.0% | 1.4% |
| Mean Weight Gain (over 10 years) | 2.6 kg | 1.7 kg |
Table 3: Treatment Failure Rates from a Long-Term Comparative Trial [3][4]
| Parameter | This compound | Glibenclamide |
| Primary Failure Rate | Significantly lower (p<0.05) | Higher |
| Patients Remaining on Original Drug (at 2 years) | Significantly more (p<0.01) | Fewer |
| Secondary Failure Rate | Fewer (not statistically significant) | More |
Mechanism of Action: The Sulfonylurea Signaling Pathway
Both this compound and Glibenclamide exert their glucose-lowering effects by stimulating insulin release from the pancreatic β-cells. Their primary target is the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. This channel is a complex of two proteins: the sulfonylurea receptor 1 (SUR1), which is the binding site for these drugs, and the inwardly rectifying potassium channel pore (Kir6.2).
Caption: Mechanism of action of sulfonylureas on pancreatic β-cells.
Experimental Protocols
The following is a synthesized protocol for a comparative clinical trial of this compound and Glibenclamide, based on the methodologies of studies such as the UKPDS.
1. Study Design: A multicenter, randomized, open-label, parallel-group study.
2. Patient Population:
-
Inclusion Criteria: Newly diagnosed type 2 diabetes, age typically between 40-70 years, fasting plasma glucose between 6.1 and 15.0 mmol/L after a 3-month dietary run-in period.[1]
-
Exclusion Criteria: History of ketoacidosis, severe renal or hepatic disease, recent myocardial infarction, or other significant comorbidities.[2]
3. Randomization and Treatment:
-
Patients are randomly assigned to receive either this compound or Glibenclamide.
-
This compound Arm: Initial dose of 250 mg daily, titrated up to a maximum of 500 mg daily based on glycemic response.
-
Glibenclamide Arm: Initial dose of 2.5 mg daily, titrated up to a maximum of 20 mg daily based on glycemic response.
-
The primary treatment goal is to maintain a fasting plasma glucose level below 6 mmol/L.[1]
4. Data Collection and Analysis:
-
Primary Endpoints:
-
Change in HbA1c from baseline, measured every 6-12 months.
-
Change in fasting plasma glucose from baseline, measured at regular intervals.
-
-
Secondary Endpoints:
-
Incidence of hypoglycemic events (both minor and major).
-
Changes in body weight.
-
Occurrence of any diabetes-related complications.
-
-
Statistical Analysis:
-
Intention-to-treat analysis is performed.
-
Comparison of mean changes in HbA1c and FPG between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Comparison of the incidence of adverse events using chi-squared or Fisher's exact test.
-
References
- 1. Intensive blood-glucose control with sulphonylureas or insulin compared with conventional treatment and risk of complications in patients with type 2 diabetes (UKPDS 33). UK Prospective Diabetes Study (UKPDS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsummariesweekly.com [medsummariesweekly.com]
- 3. Long-term comparative trial of glibenclamide and this compound in diet-failed, maturity-onset diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of glibenclamide & this compound in newly diagnosed maturity onset diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validated Analytical Methods for Chlorpropamide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validated analytical methods for the detection and quantification of Chlorpropamide, a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics and detailed experimental protocols of three commonly employed methods: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC)-Densitometry. All presented data is based on validated methods according to the International Council for Harmonisation (ICH) guidelines.
Data Presentation: A Comparative Analysis of Performance
The following table summarizes the key performance parameters of the validated analytical methods for this compound detection, allowing for a direct comparison of their capabilities.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | TLC-Densitometry |
| Linearity Range | 0.5 - 300 µg/mL[1][2] | 10 - 60 µg/mL[3] | 0.5 - 3.2 µ g/band [1] |
| Accuracy (% Recovery) | ≥ 98.9% (≤1.10% RE)[1][2] | Not explicitly quantified, but stated to be accurate.[3] | 99.78 ± 1.415%[1] |
| Precision (%RSD) | < 1.0% (Intra-day and Inter-day)[1][2] | < 2.0%[3] | Repeatability: 1.032%, Intermediate Precision: 1.124%[1] |
| Limit of Detection (LOD) | 0.1 µg/mL[1][2] | 2.99 µg/mL[3] | 0.1 µ g/band [1] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[1][2] | 8.89 µg/mL[3] | 0.2 µ g/band [1] |
| Wavelength | 254 nm[1][2] | 580 nm (710 nm in complex mixture)[3] | 230 nm[1] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated studies and offer a foundation for replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This method provides a rapid, sensitive, and specific assay for the determination of this compound in bulk and tablet forms.[1]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS 3V (150mm × 4.6mm; 5µm particle size).[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in the ratio of 30:63:7 (v/v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at a wavelength of 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Working standard solutions are prepared by serially diluting the stock solution to fall within the linearity range.
-
Sample Preparation (Tablets): Tablet powder equivalent to 20 mg of this compound is transferred to a 100 mL volumetric flask containing 60 mL of the mobile phase. The mixture is sonicated for 20 minutes to ensure complete dissolution, and the volume is made up with the mobile phase to achieve a concentration of 200 µg/mL. The solution is then filtered through a 0.45 µm nylon membrane filter before injection.[1]
UV-Visible Spectrophotometry
This colorimetric method is simple, sensitive, and accurate for the determination of this compound in bulk form.[3]
-
Instrumentation: A UV/Visible spectrophotometer.
-
Reagents:
-
Methanol
-
Sodium Nitroprusside (5% w/v aqueous solution)
-
Sodium Borate (4% w/v aqueous solution)
-
Distilled water
-
-
Wavelength of Maximum Absorbance (λmax): 580 nm. In a complex mixture, the maximum wavelength was found to be 710 nm.[3]
-
Standard Solution Preparation: A stock solution of this compound (100 mcg/ml) is prepared by dissolving the required amount in methanol. Standard solutions with concentrations ranging from 10 to 60 mcg/ml are prepared by serial dilution of the stock solution.[3]
-
Procedure for Color Development: To a 10 mL volumetric flask, 0.05 µg of this compound, 2.5 mL of distilled water, 0.5 mL of 5% w/v sodium nitroprusside solution, and 3 mL of 4% w/v sodium borate solution are added. The volume is then made up with distilled water.[3] The absorbance is measured at 580 nm against a blank solution.
TLC-Densitometry
This stability-indicating method is accurate, sensitive, and precise for the determination of this compound and its main degradation product.[1]
-
Instrumentation: A High-Performance Thin-Layer Chromatography (HPTLC) system with a densitometric scanner.
-
Stationary Phase: Silica gel 60 F254 TLC plates.[1]
-
Mobile Phase: A mixture of chloroform, ethyl acetate, triethylamine, and glacial acetic acid in the ratio of 70:30:3:1 (by volume).[1]
-
Detection: Densitometric measurements at a wavelength of 230 nm.[1]
-
Standard Solution Preparation: A standard stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution to achieve concentrations within the linearity range.[1]
-
Sample Application: Samples are applied as bands on the TLC plate.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Analysis: After development, the plate is air-dried, and the bands are scanned at 230 nm.
Visualizing the Workflow and Method Comparison
To further aid in the understanding of the analytical process and the relationship between the different methods, the following diagrams are provided.
References
In Vitro Potency of First vs. Second-Generation Sulfonylureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of first and second-generation sulfonylureas, a class of drugs pivotal in the management of type 2 diabetes. By examining key performance metrics such as binding affinity to their target receptor and their efficacy in inhibiting the KATP channel, this document aims to provide a clear, data-driven overview for researchers in pharmacology and drug development.
Executive Summary
Second-generation sulfonylureas exhibit a significantly higher in vitro potency compared to their first-generation counterparts. This enhanced potency is evident in their stronger binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel and their more effective inhibition of this channel, which is the primary mechanism for stimulating insulin secretion from pancreatic β-cells. Experimental data consistently demonstrates that second-generation agents, such as glyburide (glibenclamide), are effective at nanomolar concentrations, whereas first-generation drugs, like tolbutamide, require micromolar concentrations to achieve similar effects.
Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency parameters for a representative first-generation (Tolbutamide) and second-generation (Glyburide/Glibenclamide) sulfonylurea.
| Parameter | First-Generation (Tolbutamide) | Second-Generation (Glyburide/Glibenclamide) | Fold Difference (approx.) |
| Binding Affinity (Ki/Kd) to SUR1 | 25.3 µM[1] | 0.76 nM[1] | >33,000x |
| KATP Channel Inhibition (IC50) | 12.1 µM | 2.1 nM | ~5,760x |
Note: The IC50 values were determined in the presence of intracellular Mg2+, which is crucial for the inhibitory action of sulfonylureas.
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the mechanism of action of sulfonylureas and the workflows of key in vitro assays used to determine their potency.
Caption: Sulfonylurea Signaling Pathway in Pancreatic β-Cells.
Caption: Experimental Workflow for Comparing Sulfonylurea Potency.
Caption: Logical Relationship of Sulfonylurea Generations and Potency.
Detailed Experimental Protocols
The following are synthesized protocols for the key in vitro experiments used to compare the potency of first and second-generation sulfonylureas.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of first and second-generation sulfonylureas to the SUR1 receptor.
Materials:
-
Pancreatic β-cell line (e.g., HIT-T15, RIN-m5F) or cells expressing recombinant SUR1/Kir6.2 channels.
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radiolabeled second-generation sulfonylurea (e.g., [3H]glyburide) as the ligand.
-
Unlabeled first and second-generation sulfonylureas as competitors.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]glyburide, and varying concentrations of the unlabeled competitor sulfonylurea (first or second-generation).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]glyburide binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
KATP Channel Inhibition Assay (Patch-Clamp Electrophysiology)
Objective: To measure the inhibitory effect (IC50) of sulfonylureas on KATP channel currents.
Materials:
-
Pancreatic β-cell line or other suitable cells expressing KATP channels.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Pipettes, intracellular (pipette) solution, and extracellular (bath) solution.
-
First and second-generation sulfonylureas.
Procedure:
-
Cell Preparation: Plate cells on coverslips for use in the patch-clamp setup.
-
Patch-Clamp Recording:
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Establish the whole-cell or inside-out patch configuration to record KATP channel currents.
-
Apply a voltage protocol to elicit channel activity.
-
-
Drug Application: Perfuse the cell or the excised patch with the bath solution containing varying concentrations of the sulfonylurea being tested.
-
Data Acquisition: Record the KATP channel currents before and after the application of the drug at each concentration.
-
Data Analysis: Measure the reduction in current amplitude at each drug concentration. Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
Objective: To compare the potency of sulfonylureas in stimulating insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets from rodents or humans.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations.
-
First and second-generation sulfonylureas.
-
ELISA or RIA kit for insulin quantification.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar size for the experiment.
-
Pre-incubation: Pre-incubate the islets in low-glucose KRB buffer to establish a basal insulin secretion rate.
-
Stimulation: Incubate batches of islets in KRB buffer containing a sub-stimulatory glucose concentration plus varying concentrations of the first or second-generation sulfonylurea. Include positive (high glucose) and negative (low glucose) controls.
-
Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant from each condition.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using an ELISA or RIA kit.
-
Data Analysis: Normalize the insulin secretion to the number of islets or total protein content. Plot the stimulated insulin release against the sulfonylurea concentration to compare their dose-dependent effects. A study on perfused rat pancreas found that the concentrations of glibenclamide that stimulate insulin release were 100-400 times lower than the levels of tolbutamide that produced an equivalent effect[2].
References
A Comparative Guide to the Reproducibility of Published Findings on Chlorpropamide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published findings on the mechanism of action of Chlorpropamide, a first-generation sulfonylurea. By objectively comparing its performance with alternative glucose-lowering agents and presenting supporting experimental data, this document aims to offer a clear perspective for researchers, scientists, and drug development professionals.
Core Mechanisms of Action: A Review of the Evidence
This compound's primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1][2]
Beyond its pancreatic effects, this compound is also reported to have extrapancreatic actions, including the inhibition of hepatic gluconeogenesis, which contributes to its glucose-lowering effect.[3] Additionally, a well-documented side effect of this compound is its potentiation of the action of antidiuretic hormone (ADH), which can lead to hyponatremia.[4][5][6][7]
Comparative Analysis of Key Mechanistic Parameters
To assess the reproducibility of these findings, this guide synthesizes quantitative data from various studies. The following tables provide a comparative summary of this compound's performance against other relevant compounds.
Table 1: Binding Affinity to the SUR1 Subunit of the KATP Channel
| Compound | Reported Kd (Binding Affinity) | Key Findings & Reproducibility Notes |
| This compound | Not consistently reported in molar units. Described as having ~1000-fold lower affinity than second-generation sulfonylureas.[6] | The precise binding affinity (Kd) of this compound to the SUR1 subunit is not well-documented in the literature with a specific molar concentration, which presents a challenge for direct quantitative comparison and reproducibility assessment. The qualitative description of lower affinity compared to newer agents is, however, a consistent finding. |
| Glibenclamide | ~0.40 nM (when co-expressed with Kir6.2)[8] | The high-affinity binding of Glibenclamide to the SUR1 subunit is a well-established and reproducible finding, with specific Kd values frequently reported in the nanomolar range. |
| Tolbutamide | Low-affinity binding, often used in experiments for its reversible properties.[9] | Similar to this compound, the binding of Tolbutamide is characterized by its lower affinity compared to second-generation sulfonylureas. This is a reproducible qualitative finding. |
Table 2: In Vitro Insulin Secretion from Isolated Pancreatic Islets
| Compound | Concentration Range | Fold Increase in Insulin Secretion (vs. control) & Reproducibility Notes |
| This compound | Data on a full dose-response curve is not readily available in recent literature. Chronic therapy in NIDDM patients has been shown to augment both basal and stimulated insulin secretion.[10] | While the insulin secretagogue effect of this compound is a cornerstone of its mechanism, reproducible in vitro dose-response curves from isolated islets are not consistently published, making direct comparisons of potency challenging. Clinical studies consistently show an enhancement of insulin secretion.[10][11] |
| Glibenclamide | 2.5 - 10 mg daily (in vivo) | In clinical settings, Glibenclamide has been shown to have a slightly stronger effect on increasing serum insulin than this compound.[12] The stimulatory effect of Glibenclamide on insulin secretion is a highly reproducible finding in numerous in vitro and in vivo studies. |
| Glucose | 4 - 24 mM | Glucose stimulates pulsatile insulin secretion from isolated human islets by amplifying insulin pulse mass, with a 3-fold increase observed between 4 mM and 24 mM glucose. This is a well-established and reproducible physiological response.[13] |
Table 3: Inhibition of Hepatic Gluconeogenesis
| Compound | Effective Concentration | % Inhibition of Gluconeogenesis & Reproducibility Notes |
| This compound | Not specified in terms of IC50. | The inhibitory effect of this compound on hepatic gluconeogenesis is a reported extrapancreatic action. However, quantitative data such as IC50 values are not consistently available in the literature, making direct comparisons of potency difficult. |
| Metformin | 10-5 M (in the presence of insulin) | At therapeutic concentrations, metformin acts synergistically with insulin to suppress gluconeogenesis by an additional 10-14%.[14] At higher concentrations (10-3 to 10-2 M), it can inhibit gluconeogenesis by 35-78%.[14] The inhibitory effect of metformin on hepatic gluconeogenesis is a well-established and highly reproducible finding.[14][15][16][17] |
Table 4: Effect on Antidiuretic Hormone (ADH) Receptor
| Compound | Parameter | Value & Reproducibility Notes |
| This compound | Ki (inhibition of ADH binding) | 2.8 mM[6] |
| K'i (inhibition of adenylyl cyclase stimulation) | 250 µM[6] | |
| Effect on ADH receptor density | Upregulation with 24-hour exposure to 100 µM this compound.[6] | |
| Reproducibility | The potentiation of ADH action by this compound is a consistently reported and clinically relevant finding.[4][5][6][7] The quantitative data on inhibition constants and receptor upregulation from in vitro studies provide a reproducible mechanistic basis for this effect. |
Experimental Protocols: A Guide to Methodologies
To facilitate the replication and verification of the cited findings, detailed experimental protocols for key assays are provided below.
Pancreatic Islet Isolation and Perifusion for Insulin Secretion Assay
This protocol is essential for studying the direct effects of compounds on insulin secretion from pancreatic β-cells.
1. Islet Isolation:
-
Pancreatic islets are isolated from animal models (e.g., mice, rats) or human donors using collagenase digestion of the pancreas.
-
The digested tissue is then purified by density gradient centrifugation to separate islets from acinar and other pancreatic tissue.
-
Isolated islets are cultured overnight to allow for recovery before experimentation.
2. Islet Perifusion:
-
A known number of islets (e.g., 100) are placed in a perifusion chamber.
-
The islets are continuously supplied with a buffered physiological solution (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate and temperature (37°C).
-
The perifusion protocol typically involves an initial equilibration period with a basal glucose concentration.
-
Islets are then exposed to various stimuli, including different concentrations of glucose and the test compounds (e.g., this compound, Glibenclamide).
-
The effluent from the chamber is collected at regular intervals.
-
The concentration of insulin in the collected fractions is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Workflow for Pancreatic Islet Perifusion
Caption: Workflow for assessing insulin secretion from isolated pancreatic islets using a perifusion system.
ADH Receptor Binding Assay
This assay is used to determine the binding affinity of compounds to the ADH receptor.
1. Membrane Preparation:
-
LLC-PK1 cells, a porcine kidney cell line, are cultured and harvested.
-
Cell membranes are isolated through homogenization and centrifugation.
2. Binding Reaction:
-
A fixed amount of cell membrane preparation is incubated with a radiolabeled ADH analog (e.g., [3H]Arginine Vasopressin).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the reaction to displace the radioligand.
-
The reaction is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity on the filter is measured using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition binding curve.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway of this compound's Antidiuretic Effect
Caption: Signaling pathway illustrating this compound's potentiation of the antidiuretic hormone (ADH) effect.
Conclusions on the Reproducibility of Findings
The foundational mechanisms of this compound's action, namely the stimulation of insulin secretion via KATP channel interaction and the potentiation of ADH, are well-established and reproducible findings supported by decades of research. However, a detailed quantitative assessment of the reproducibility of specific parameters reveals some inconsistencies and gaps in the published literature.
-
KATP Channel Binding: While the qualitative finding of this compound's lower binding affinity to SUR1 compared to second-generation sulfonylureas is consistent, the lack of a consistently reported Kd value makes direct quantitative comparisons and reproducibility checks challenging. This suggests a historical lack of emphasis on precise biophysical characterization of first-generation sulfonylureas.
-
Insulin Secretion: The insulin secretagogue effect is undisputed. However, the absence of readily available, standardized in vitro dose-response curves for this compound in recent literature limits a direct comparison of its potency with newer drugs under identical experimental conditions. Clinical studies consistently demonstrate its efficacy in enhancing insulin secretion, though the magnitude of this effect can vary.
-
Hepatic Gluconeogenesis Inhibition: The extrapancreatic effect of inhibiting hepatic gluconeogenesis is a recurring theme in the literature. However, similar to its other actions, there is a scarcity of robust, quantitative data (e.g., IC50 values) that would allow for a rigorous assessment of its potency and a direct comparison with other agents like metformin.
-
ADH Potentiation: The antidiuretic effect of this compound is a highly reproducible finding, both clinically and in vitro. The quantitative data on its interaction with the V2 receptor and its effect on downstream signaling provide a solid and reproducible mechanistic basis for this well-known side effect.
References
- 1. Potentiation of the antidiuretic effect of vasopressin by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood glucose and serum C-peptide after a single this compound dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of vasopressin action by this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. scilit.com [scilit.com]
- 8. Sulfonylurea Receptor 1 Mutations That Cause Opposite Insulin Secretion Defects with Chemical Chaperone Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Acute and chronic effects of sulfonylurea drugs on pancreatic islet function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of acute and prolonged effects of glibenclamide and this compound in patients with non-insulin-dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucose stimulates pulsatile insulin secretion from human pancreatic islets by increasing secretory burst mass: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of hepatic gluconeogenesis by metformin. Synergism with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of glibenclamide and this compound. (Preliminary report) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Chlorpropamide-Induced Insulin Secretion in Pancreatic Beta-Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of chlorpropamide-induced insulin secretion in various pancreatic beta-cell lines. The information is intended to assist researchers in selecting the appropriate cell model for studies on insulin secretagogues and type 2 diabetes.
Mechanism of Action: this compound as an Insulin Secretagogue
This compound is a first-generation sulfonylurea drug that stimulates the secretion of insulin from pancreatic β-cells. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of these cells. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin release into the bloodstream.
Comparative Efficacy of this compound in Different Cell Lines
The following table summarizes the available quantitative data on the efficacy of this compound in stimulating insulin secretion in commonly used pancreatic beta-cell lines. It is important to note that direct comparative studies across all cell lines are limited, and responsiveness can vary depending on the specific subclone and experimental conditions.
| Cell Line | Origin | Key Characteristics | This compound-Induced Insulin Secretion (Fold Increase over Basal) |
| MIN6 | Mouse Insulinoma | Glucose-responsive, widely used for studying insulin secretion. | 5.7-fold |
| INS-1 | Rat Insulinoma | Glucose-responsive, often used for studying beta-cell function and survival. | Data not available in the searched literature. |
| RIN | Rat Insulinoma | Some subclones are poorly responsive to glucose. | Data not available in the searched literature. |
| βTC | Mouse Insulinoma | Derived from a transgenic mouse; several subclones exist with varying glucose responsiveness. | Data not available in the searched literature. |
| HIT-T15 | Hamster Insulinoma | Glucose-responsive, but can lose this responsiveness over time. | Data not available in the searched literature. |
Note: The data for MIN6 cells is based on a specific study and may vary between experiments. The absence of data for other cell lines highlights a gap in the current publicly available research. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration of this compound for their specific cell line and experimental setup.
Experimental Protocols
Cell Culture
-
Cell Lines: MIN6, INS-1, RIN, or βTC cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound-Stimulated Insulin Secretion Assay
-
Cell Seeding: Seed the beta-cells into 24-well plates at a density of 2 x 10^5 cells per well and culture for 48-72 hours to reach approximately 80% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing: 115 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM NaHCO3, 16 mM HEPES, 2.5 mM CaCl2, and 0.1% BSA, pH 7.4.
-
Incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) with a constant low glucose concentration (2.8 mM). A positive control with a high glucose concentration (e.g., 16.7 mM) should also be included.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Express the results as fold change over the basal insulin secretion (0 µM this compound).
-
Visualizations
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: Signaling pathway of this compound-induced insulin secretion.
Experimental Workflow for Validating this compound's Effect
Caption: Experimental workflow for insulin secretion assay.
Safety Operating Guide
Proper Disposal of Chlorpropamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like chlorpropamide is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, outlining a clear operational and disposal plan for this compound, ensuring compliance with regulatory standards.
Regulatory and Safety Overview
This compound, a first-generation sulfonylurea, is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA). Therefore, its disposal must be managed in accordance with federal, state, and local regulations.
Notably, this compound is not a P-listed or U-listed hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) as per 40 CFR § 261.33.[1][2][3][4] This means that while it must be disposed of as a hazardous chemical, it is not subject to the most stringent regulations reserved for acutely toxic (P-listed) or toxic (U-listed) unused commercial chemical products. However, any waste containing this compound must still be evaluated to determine if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Step-by-Step Disposal Procedure for this compound
The primary and recommended method for the disposal of bulk, unused, or expired this compound is through a licensed professional hazardous waste disposal service.
Operational Plan:
-
Segregation and Storage:
-
Store waste this compound separately from other chemical waste streams to avoid unintended reactions.
-
Keep the waste in a well-sealed, properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Store the container in a designated, secure waste accumulation area within the laboratory, away from general laboratory traffic.
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
-
These services are equipped to handle and transport chemical waste for proper disposal, which for this compound is typically incineration.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal of Contaminated Materials
For materials such as personal protective equipment (PPE), spill cleanup materials, or empty containers contaminated with this compound, the disposal procedure is as follows:
-
Grossly Contaminated Items: Items heavily contaminated with this compound should be collected in a sealed, labeled hazardous waste bag or container and disposed of through the licensed hazardous waste disposal service.
-
Trace Contaminated Items: For items with only trace amounts of contamination, consult with your EHS department for specific guidance, as institutional policies may vary.
Potential for Chemical Deactivation (for Informational Purposes)
While not a standard disposal procedure to be undertaken without expert consultation and a specific, validated protocol, research indicates that this compound is susceptible to oxidative degradation. Advanced Oxidation Processes (AOPs), such as those involving hydrogen peroxide, are used in wastewater treatment to break down pharmaceuticals.[5][6][7][8][9]
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, readily available for this compound in the context of laboratory waste. The guiding principle is that any amount of unused or expired this compound should be disposed of as hazardous chemical waste.
| Parameter | Guideline |
| RCRA Listing | Not P- or U-listed |
| Disposal Method | Incineration via a licensed hazardous waste disposal service |
| Container for Waste | Sealed, properly labeled hazardous waste container |
Experimental Protocols
As the recommended disposal method is through a licensed service, there are no experimental protocols for laboratory-based disposal of this compound.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. [ecfr.gov]
- 3. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. govinfo.gov [govinfo.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmaceutical effluent degradation using hydrogen peroxide-supported zerovalent iron nanoparticles catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. as-proceeding.com [as-proceeding.com]
- 9. (PDF) Effective pharmaceutical wastewater degradation by Fenton oxidation with zero-valent iron (2013) | Yolanda Segura | 159 Citations [scispace.com]
Personal protective equipment for handling Chlorpropamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Chlorpropamide. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Summary
This compound is a first-generation sulfonylurea used as an oral antihyperglycemic agent.[1][2] It is classified as hazardous and presents several risks to laboratory personnel.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Other Effects: Ingestion can lead to severe hypoglycemia (low blood sugar), which may result in coma.[6][7] It may also cause gastrointestinal issues, allergic skin reactions, and, in sensitive individuals, blood disorders.[6][8]
| Hazard Classification | Category | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure. Personnel must be trained in the proper donning and doffing of all required equipment.[9][10]
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[9] Change gloves immediately if torn, punctured, or contaminated.[9] | Prevents dermal absorption. Double-gloving provides an extra layer of protection against contamination during handling and disposal. |
| Body Protection | Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9] | Protects skin from contact and prevents contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust (e.g., weighing, preparing solutions), use a NIOSH-certified N95 or higher-rated respirator in accordance with a respiratory protection program.[11] | Prevents inhalation of hazardous airborne particles. |
| Eye and Face Protection | Wear chemical safety goggles.[8] When there is a risk of splashes or spills, a full-face shield should be worn in addition to goggles.[10][11] | Protects eyes and face from accidental splashes of solutions or contact with dust. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.
Step 1: Receiving and Storage
-
Receiving: Upon receipt, inspect the container for damage or leaks.
-
Storage: Store in a well-ventilated, designated area, locked up and away from incompatible materials like strong oxidizing agents.[4][8] The container should be kept tightly sealed.[3] Recommended storage temperature is 4°C.[2]
Step 2: Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound that can generate dust, such as weighing or reconstitution, must be performed in a chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.[5][6]
-
Preparation: When preparing solutions, dampen the solid material with a small amount of the solvent to reduce dust before transferring.
Step 3: Handling and Use
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][8]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[9] Wash hands thoroughly before donning and after removing PPE.[9][10]
Step 4: Spill Management
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[1]
-
Carefully sweep or vacuum (with HEPA filter) the dampened material into a sealed container labeled for hazardous waste.[6][8]
-
Decontaminate the spill area thoroughly.
-
-
Major Spills:
Step 5: Decontamination
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Contaminated reusable equipment, such as glassware, should be washed thoroughly.
-
Disposable PPE should be removed carefully to avoid cross-contamination and disposed of immediately.
Experimental Protocol: In Vitro Hepatocyte Gluconeogenesis Assay
This protocol outlines the use of this compound in a common research application, with safety procedures integrated at each step. This compound is known to inhibit glucagon-induced gluconeogenesis in hepatocytes.[2]
Objective: To determine the effect of this compound on glucose production in primary rat hepatocytes.
Methodology:
-
Cell Culture: Culture primary rat hepatocytes according to standard laboratory protocols.
-
Preparation of this compound Stock Solution:
-
Location: Perform all work in a chemical fume hood.
-
PPE: Wear full PPE as specified in Section 2.
-
Procedure: Weigh the required amount of solid this compound. To minimize dust, carefully add a small amount of the solvent (e.g., DMSO) to the weighing vessel to wet the powder before transferring it to a larger tube for final dilution. Prepare a high-concentration stock solution (e.g., 100 mM).
-
-
Hepatocyte Treatment:
-
Wash cultured hepatocytes with glucose-free medium.
-
Pre-incubate cells with various concentrations of this compound (prepared by diluting the stock solution) for 1 hour.
-
-
Gluconeogenesis Stimulation:
-
Add a gluconeogenic substrate (e.g., lactate and pyruvate) and a stimulator (e.g., glucagon) to the cell culture medium.
-
-
Incubation and Sample Collection:
-
Incubate the plates for 3 hours at 37°C.
-
Collect aliquots of the culture medium for glucose measurement.
-
-
Glucose Measurement:
-
Measure the glucose concentration in the collected samples using a commercial glucose assay kit.
-
-
Waste Disposal:
-
All contaminated materials, including pipette tips, culture plates, and media containing this compound, must be disposed of as hazardous chemical waste according to the disposal plan in Section 5.
-
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and accidental exposure.
-
Bulk Chemical: Unused or expired this compound should be disposed of as hazardous waste. Do not dispose of it in the regular trash or sewer system.[3] Consult with your institution's environmental health and safety (EHS) department for specific procedures.
-
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.), labware (pipette tips, tubes, flasks), and cleaning materials (absorbent pads, wipes) contaminated with this compound must be placed in a clearly labeled, sealed hazardous waste container.[6][8]
-
For disposal of non-flush list medicines in a non-laboratory setting, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[12] However, in a research setting, institutional EHS guidelines for chemical waste must be followed.
-
-
Empty Containers: Empty containers may retain hazardous residue.[8] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional policy.
Visual Workflows and Pathways
The following diagrams illustrate the safe handling workflow and the primary mechanism of action for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Simplified signaling pathway for this compound-induced insulin secretion.
References
- 1. This compound | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Page loading... [guidechem.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. osha.gov [osha.gov]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
